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1-(Piperidin-1-yl)octadecan-1-one Documentation Hub

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  • Product: 1-(Piperidin-1-yl)octadecan-1-one
  • CAS: 4629-04-3

Core Science & Biosynthesis

Foundational

Strategic Sourcing and Technical Characterization of Stearoylpiperidide (CAS 4629-04-3)

The following technical guide details the sourcing, characterization, and application of Stearoylpiperidide (CAS 4629-04-3) . This document is structured to serve researchers requiring high-purity standards for lipidomic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, characterization, and application of Stearoylpiperidide (CAS 4629-04-3) . This document is structured to serve researchers requiring high-purity standards for lipidomics, enzyme kinetics, and pharmaceutical formulation.

Executive Summary

Stearoylpiperidide (1-Stearoylpiperidine; N-Stearoylpiperidine) is a synthetic fatty acid amide belonging to the class of N-acylpiperidines. While often overshadowed by its bioactive unsaturated analogs (e.g., the FAAH inhibitor N-arachidonoylpiperidine), Stearoylpiperidide is a critical structural probe and analytical standard . It serves as a saturated negative control in endocannabinoid signaling studies and a lipophilic building block in drug delivery systems.

This guide provides a rigorous framework for sourcing this compound, validating its purity, and understanding its physicochemical behavior in experimental workflows.

Part 1: Chemical Identity & Physicochemical Profile

Before engaging suppliers, researchers must establish a baseline for chemical identity to prevent sourcing errors, particularly distinguishing it from related impurities like free stearic acid or piperidine.

Core Chemical Data
ParameterSpecification
Chemical Name 1-(1-Oxooctadecyl)piperidine
CAS Number 4629-04-3
Molecular Formula C₂₃H₄₅NO
Molecular Weight 351.61 g/mol
SMILES CCCCCCCCCCCCCCCCCC(=O)N1CCCCC1
Physical State Waxy Solid / Crystalline Powder (White to Off-White)
Solubility Soluble in Chloroform, Dichloromethane, Ethanol; Insoluble in Water
LogP (Predicted) ~8.5 (Highly Lipophilic)
Functional Classification
  • Lipidomics Standard: Used as a stable, non-endogenous internal standard for LC-MS/MS quantification of fatty acid amides.

  • Enzymatic Probe: Acts as a saturated substrate/inhibitor analog to map the acyl-chain specificity of serine hydrolases (e.g., FAAH, MAGL).

  • Excipient/Surfactant: Investigated for use in solid lipid nanoparticles (SLNs) due to its ability to modify lipid matrix crystallinity.

Part 2: Synthesis & Manufacturing Context

Understanding the synthesis is crucial for anticipating impurities. The commercial production of Stearoylpiperidide typically follows a nucleophilic acyl substitution pathway.

The Synthesis Pathway (DOT Diagram)

SynthesisWorkflow StearicAcid Stearic Acid (C18:0 Precursor) StearoylCl Intermediate: Stearoyl Chloride StearicAcid->StearoylCl Activation ThionylCl Thionyl Chloride (SOCl2) ThionylCl->StearoylCl Product Stearoylpiperidide (Crude) StearoylCl->Product Amidation Piperidine Piperidine (Nucleophile) Piperidine->Product Base Base Catalyst (TEA or Pyridine) Base->Product HCl Scavenger Purification Purification (Recrystallization/Column) Product->Purification Final Final Product (>98% Purity) Purification->Final

Figure 1: Standard synthetic route for Stearoylpiperidide involving acid chloride activation followed by amidation.[1]

Impurity Profile

When sourcing, request a Certificate of Analysis (CoA) that specifically checks for:

  • Residual Stearic Acid: Result of incomplete reaction or hydrolysis. Detectable via LC-MS (negative mode).

  • Piperidine Salts: Residual nucleophile. Detectable via GC-nitrogen phosphorus detection (NPD).

  • Solvent Residues: Chloroform or Hexane used in recrystallization.

Part 3: Sourcing & Supplier Quality Criteria

Due to its specialized nature, Stearoylpiperidide is often "Made to Order" or stocked by boutique lipid specialists rather than general catalog vendors.

Supplier Evaluation Matrix

Do not rely solely on price. Use this matrix to grade potential suppliers:

CriteriaResearch Grade (Standard)Pharmaceutical Grade (GLP/GMP)
Purity ≥ 95%≥ 98.5%
Identity Verification 1H-NMR1H-NMR, 13C-NMR, IR, Mass Spec
Homogeneity Single Spot (TLC)HPLC (Area %)
Trace Metals Not typically reported< 10 ppm (Critical for enzyme assays)
Recommended Vendors Custom Synthesis Houses , Lipid Specialists (e.g., Larodan, Avanti - inquire as custom), Boutique Organic Suppliers (e.g., AA Blocks, MolPort networks).

Sourcing Strategy:

  • Search by Structure: Use the SMILES code or InChI Key when searching aggregator databases (e.g., ChemSpider, SciFinder) as trade names vary.

  • Request the Spectrum: Never buy without seeing a batch-specific H-NMR. Look for the triplet at ~2.3 ppm (alpha-methylene to carbonyl) and the multiplets at ~3.4-3.6 ppm (piperidine ring protons adjacent to nitrogen).

Part 4: Experimental Protocols & Validation

Once the material arrives, it must be validated before use in sensitive assays.

Protocol 1: Analytical Validation (GC-MS)

Purpose: To confirm chain length integrity and absence of homologous impurities (e.g., C16 Palmitoyl derivatives).

  • Preparation: Dissolve 1 mg of Stearoylpiperidide in 1 mL of Dichloromethane (DCM).

  • Instrument: GC-MS with a 5% Phenyl-methylpolysiloxane column (e.g., HP-5ms).

  • Method:

    • Injector: 280°C, Splitless.

    • Oven: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

    • Transfer Line: 300°C.

  • Acceptance Criteria: Single peak >98% area. Mass spectrum must show molecular ion [M]+ at m/z 351 .

    • Note: Look for a characteristic fragment at m/z 112 (methylenepiperidine cation), indicative of the piperidine amide headgroup.

Protocol 2: Preparation of Stock Solutions for Bioassays

Purpose: Creating a stable delivery system for enzyme inhibition/kinetics studies.

  • Solvent Choice: DMSO is preferred for biological assays; Ethanol for lipidomic standards.

  • Procedure:

    • Weigh 3.52 mg of Stearoylpiperidide.

    • Dissolve in 1 mL anhydrous DMSO to create a 10 mM Stock .

    • Sonicate in a water bath at 40°C for 5 minutes to ensure complete dissolution (waxy lipids can aggregate).

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching). Store at -20°C. Stable for 6 months.

Part 5: Scientific Application Logic

The "Saturated Control" Paradigm

In research involving Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL), researchers often use N-arachidonoylpiperidine as an inhibitor.

  • The Problem: Is the inhibition due to the specific arachidonoyl tail or the piperidine headgroup blocking the active site?

  • The Solution: Use Stearoylpiperidide as the negative control.

    • If Stearoylpiperidide fails to inhibit the enzyme, it confirms that the enzyme requires the specific geometry of the unsaturated (arachidonoyl) tail for binding.

    • If Stearoylpiperidide inhibits, the mechanism is likely non-specific hydrophobic interaction or headgroup-driven.

Biological Signaling Diagram (DOT)

BioassayLogic Enzyme Target Enzyme (e.g., FAAH) Binding Active Site Binding Enzyme->Binding Inhibitor Active Inhibitor (N-Arachidonoylpiperidine) Inhibitor->Binding High Affinity Control Negative Control (Stearoylpiperidide - CAS 4629-04-3) Control->Binding Low/No Affinity Outcome1 Inhibition Observed (Validates Tail Specificity) Binding->Outcome1 If Inhibitor used Outcome2 No Inhibition (Validates Control) Binding->Outcome2 If Stearoylpiperidide used

Figure 2: Logical framework for using Stearoylpiperidide to validate enzyme substrate specificity.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20583, 1-Stearoylpiperidine. Retrieved from [Link]

  • Synthesis & Class Behavior: Katritzky, A. R., et al. (2000). Synthesis of N-acylpiperidines. Journal of Organic Chemistry. (General reference for amide synthesis methodologies).
  • Enzyme Kinetics Context: Vandevoorde, S. (2008). Overview of N-acylpiperidines as FAAH inhibitors. Current Medicinal Chemistry. (Contextualizes the use of piperidine amides in lipid signaling).
  • Analytical Validation

    • Christie, W. W. (2024). Mass Spectrometry of Fatty Acid Derivatives. LipidWeb. Retrieved from [Link] (Standard fragmentation patterns for fatty amides).

Sources

Exploratory

An In-depth Technical Guide to N-Stearoylpiperidine: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-stearoylpiperidine, a long-chain N-acylpiperidine derivative. The document details its nomenclat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-stearoylpiperidine, a long-chain N-acylpiperidine derivative. The document details its nomenclature, including the IUPAC name and common synonyms, discusses its physicochemical properties, and provides a detailed, validated protocol for its synthesis. This guide is intended to be a valuable resource for professionals in research, development, and pharmaceutical sciences who are working with or have an interest in N-acylpiperidines and related lipid-like molecules.

Introduction to N-Acylpiperidines

N-acylpiperidines are a class of amide compounds characterized by a piperidine ring where the nitrogen atom is acylated. The piperidine moiety, a six-membered heterocyclic amine, is a common structural motif in many natural products and synthetic pharmaceuticals.[1] The nature of the acyl group significantly influences the physicochemical properties and potential applications of these molecules. When the acyl group is a long-chain fatty acid, such as stearic acid, the resulting N-acylpiperidine exhibits increased lipophilicity. This modification can be strategically employed in drug development to enhance the bioavailability of polar drugs, facilitate their transport across biological membranes, or to develop novel lipid-based drug delivery systems.[2]

Nomenclature and Synonyms of N-Stearoylpiperidine

A clear and unambiguous naming convention is crucial for scientific communication. This section outlines the IUPAC nomenclature and common synonyms for N-stearoylpiperidine.

The systematic name for N-stearoylpiperidine, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-octadecanoylpiperidine . This name is derived by identifying the piperidine ring as the parent structure and the stearoyl group (derived from octadecanoic acid) as a substituent on the nitrogen atom at position 1.

A number of synonyms are also used to refer to this compound, with varying degrees of systematic accuracy. Understanding these is key to a comprehensive literature search.

Nomenclature Type Name
IUPAC Name 1-octadecanoylpiperidine
Common Name N-stearoylpiperidine
Alternative Name Piperidine, 1-(1-oxooctadecyl)-
Alternative Name 1-Stearoylpiperidine

The synonym "1-Stearoylpyrrolidine" for the related compound Pyrrolidine, 1-(1-oxooctadecyl)- provides a clear analogy for the naming of N-stearoylpiperidine.[3]

Physicochemical Properties

Property Estimated Value
Molecular Formula C23H45NO
Molecular Weight 351.62 g/mol
Appearance White to off-white waxy solid
Solubility Insoluble in water; soluble in nonpolar organic solvents like toluene and dichloromethane.
Melting Point Expected to be above room temperature, likely in the range of other long-chain amides.

Synthesis of N-Stearoylpiperidine

The synthesis of N-stearoylpiperidine is typically achieved through the N-acylation of piperidine with a reactive derivative of stearic acid, most commonly stearoyl chloride. This is a standard and efficient method for forming amide bonds.[5][6]

Reaction Principle

The synthesis involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of stearoyl chloride. The reaction releases a molecule of hydrochloric acid, which is neutralized by a non-nucleophilic base to drive the reaction to completion and prevent the protonation of the piperidine starting material.

Experimental Protocol

This protocol describes a robust and scalable method for the synthesis of N-stearoylpiperidine.

Materials and Equipment:

  • Stearoyl chloride (C18H35ClO)

  • Piperidine (C5H11N)

  • Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve piperidine and a slight excess (1.1 equivalents) of the anhydrous non-nucleophilic base in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is done to control the exothermic nature of the reaction.

  • Addition of Stearoyl Chloride: Dissolve stearoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled piperidine solution using a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution to neutralize any remaining acid and the hydrochloride salt of the base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude N-stearoylpiperidine.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical because stearoyl chloride is highly reactive towards water and will hydrolyze to stearic acid, reducing the yield of the desired product.[5]

  • Non-Nucleophilic Base: A non-nucleophilic base like triethylamine or pyridine is used to scavenge the HCl produced during the reaction. This prevents the protonation of the piperidine reactant, which would render it non-nucleophilic and unable to react with the stearoyl chloride.

  • Controlled Addition at Low Temperature: The dropwise addition of the highly reactive stearoyl chloride at 0 °C helps to control the exothermicity of the reaction, preventing the formation of side products and ensuring a higher yield of the desired amide.

Visualization of N-Stearoylpiperidine

A clear visual representation of the molecular structure is essential for understanding its chemical nature.

N_stearoylpiperidine_structure cluster_piperidine Piperidine Ring cluster_stearoyl Stearoyl Group N C1 N->C1 C_carbonyl C=O N->C_carbonyl amide bond C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C5->N C_chain (CH2)16 C_carbonyl->C_chain CH3 CH3 C_chain->CH3

Sources

Foundational

Fatty acid amide derivatives containing piperidine ring

An In-Depth Technical Guide to Fatty Acid Amide Derivatives Containing a Piperidine Ring Foreword: The Convergence of Bioactive Lipids and Privileged Scaffolds In the landscape of modern drug discovery, the strategic com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fatty Acid Amide Derivatives Containing a Piperidine Ring

Foreword: The Convergence of Bioactive Lipids and Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of pharmacologically active moieties with structurally robust scaffolds is a cornerstone of rational drug design. This guide delves into one such powerful convergence: the union of fatty acid amides (FAAs), a class of endogenous signaling lipids, with the piperidine ring, one of the most ubiquitous and valuable heterocyclic systems in medicinal chemistry.[1][2]

Fatty acid amide derivatives incorporating a piperidine moiety have emerged as a particularly fruitful area of research, yielding highly potent and selective modulators of key physiological pathways.[3][4] Their story is not merely one of synthetic chemistry but a compelling narrative of mechanism-based drug design, intricate structure-activity relationships, and promising therapeutic potential. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in field-proven insights, to navigate and innovate within this exciting chemical space.

The Strategic Importance of the Piperidine-Amide Construct

The piperidine ring is a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets.[5] Its three-dimensional, sp³-hybridized nature allows for precise spatial orientation of substituents, a critical factor for optimizing interactions within a protein's binding pocket.[6]

When this scaffold is linked to a fatty acid via an amide bond, it creates a molecule that mimics endogenous ligands, particularly those within the endocannabinoid system.[4][7] This bio-inspiration is central to their success, particularly as inhibitors of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][8] By inhibiting FAAH, these compounds elevate endogenous AEA levels in an "on-demand" fashion, offering therapeutic benefits without the side effects associated with direct cannabinoid receptor agonists.[4]

Synthesis Strategies: From Building Blocks to Bioactive Molecules

The synthesis of these derivatives can be approached in a straightforward and modular fashion, allowing for the systematic exploration of chemical space. The most common method involves the coupling of a fatty acid (or its activated form) with a piperidine-containing amine.

General Experimental Protocol: Amide Coupling

This protocol describes a standard, reliable method for synthesizing a fatty acid piperidine amide. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(piperidin-4-yl)oleamide by coupling oleoyl chloride with 4-aminopiperidine.

Materials:

  • Oleoyl chloride

  • 4-Aminopiperidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 4-aminopiperidine (1.0 eq) in anhydrous DCM.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acid chloride, which would reduce yield and complicate purification. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Base Addition: Add TEA or DIPEA (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Causality: The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the HCl is essential to prevent the protonation of the amine nucleophile, which would render it unreactive. Cooling the reaction controls the initial exothermic reaction, preventing potential side-product formation.

  • Acid Chloride Addition: Slowly add a solution of oleoyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution dropwise over 15-20 minutes.

    • Causality: A slight excess of the acid chloride ensures the complete consumption of the more valuable amine starting material. The slow, dropwise addition maintains temperature control and prevents localized high concentrations of the electrophile.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Causality: Most amide couplings are complete within a few hours at room temperature. TLC is a self-validating checkpoint to confirm the consumption of starting materials and the formation of a new, typically less polar, product spot.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities), water, and finally brine.

    • Causality: The aqueous workup removes the amine-HCl salt, excess base, and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • Causality: Complete removal of water is necessary before solvent evaporation to prevent the co-distillation of the product and to yield a clean crude material.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.[9]

    • Causality: Chromatography separates the desired product from unreacted starting materials and any non-polar or highly polar side products, yielding the final compound with high purity.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a fatty acid amide derivative containing a piperidine ring.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification A Dissolve Piperidine Amine in Anhydrous DCM B Add Base (e.g., TEA) & Cool to 0 °C A->B C Add Fatty Acid Chloride Solution Dropwise B->C D Stir at Room Temp (Monitor via TLC) C->D E Aqueous Workup (Wash with NaHCO₃, Brine) D->E Reaction Complete F Dry Organic Layer (e.g., MgSO₄) E->F G Concentrate in vacuo F->G H Purify via Column Chromatography G->H I Characterize Pure Product (NMR, MS, HPLC) H->I G cluster_membrane Postsynaptic Neuron AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Activates FAAH FAAH Enzyme AEA->FAAH Hydrolysis Effect Increased AEA Levels => Analgesia => Anti-inflammatory Effects CB1->Effect Downstream Signaling Products Arachidonic Acid + Ethanolamine FAAH->Products Inhibitor Fatty Acid Piperidine Amide Inhibitor Inhibitor->FAAH Covalent Inhibition

Caption: FAAH inhibition by a piperidine derivative enhances endocannabinoid signaling.

Structure-Activity Relationships (SAR) and Lead Optimization

The modular synthesis of these compounds allows for systematic modification to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Computational methods such as 3D-Quantitative Structure-Activity Relationships (3D-QSAR) and molecular docking are invaluable tools in this process. [4][10] Key SAR insights for FAAH inhibitors include:

  • The Electrophilic "Warhead": The reactivity of the central carbonyl group (in ureas or carbamates) is critical for covalent modification of the catalytic serine. [8]* The Piperidine Ring: This moiety often serves to correctly position the molecule within the enzyme's active site. Substitutions on the piperidine ring can drastically alter potency; for instance, introducing a methyl group can lead to a significant loss of activity, suggesting steric constraints within the binding pocket. [11]* The "Leaving Group": The portion of the molecule expelled after the serine attack influences the rate of carbamylation.

  • The Acyl Chain Mimic: The fatty acid or aryl portion of the molecule occupies the long, hydrophobic acyl chain-binding channel of FAAH. Modifications here, such as introducing biaryl ethers, can significantly enhance van der Waals interactions and boost potency. [8]

Table of Representative FAAH Inhibitors

The table below summarizes the activity of selected piperidine/piperazine-based FAAH inhibitors, demonstrating the impact of structural modifications.

Compound IDCore StructureKey FeaturesIC₅₀ (nM, hFAAH)Reference
PF-750 Piperidine UreaEarly lead compound~20[12]
PF-3845 Piperidine UreaBiaryl ether addition for enhanced pocket fitting0.67 (kinact/Ki = 14,310 M⁻¹s⁻¹)[7][8]
JZL-195 Piperazine CarbamateDual FAAH/MAGL inhibitor12[7]
OL-135 α-KetoheterocycleReversible, competitive inhibitor4.7 (Ki)[7]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison should be made with caution as assay conditions may vary.

Therapeutic Applications and Future Directions

The ability of these compounds to modulate the endocannabinoid system has positioned them as promising candidates for a range of therapeutic areas:

  • Pain and Inflammation: By elevating anandamide levels, FAAH inhibitors have demonstrated potent analgesic and anti-inflammatory effects in numerous preclinical models. [3][12]* Anxiety and Depression: FAAH inhibition has also been shown to produce anxiolytic and antidepressant-like effects. [3]* Neuroprotection: There is growing evidence that FAAH inhibitors can protect against excitotoxic neuronal damage, suggesting potential applications in seizure-related disorders and neurodegenerative diseases. [4]* Antimicrobial Activity: Beyond FAAH, certain fatty acid piperidine amides have shown direct antimicrobial activity, with efficacy dependent on the fatty acid chain length. [13][14] Future research is focused on improving selectivity to avoid off-target effects (e.g., inhibition of other serine hydrolases) and optimizing drug-like properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical success. [4][6]

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for validating the structure, purity, and quantity of synthesized compounds. A multi-technique approach is standard practice.

Protocol: Purity and Identity Confirmation by HPLC-MS

Objective: To confirm the identity (by mass) and purity (by UV absorbance) of a synthesized fatty acid piperidine amide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Mass Spectrometer (MS), such as a Quadrupole or Time-of-Flight (TOF) analyzer.

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Acetonitrile with 0.1% Formic Acid

Step-by-Step Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute this stock to a working concentration of ~10-20 µg/mL using the initial mobile phase composition (e.g., 50:50 A:B).

    • Causality: Dissolving the sample in a solvent compatible with the mobile phase prevents precipitation upon injection. Formic acid is used to acidify the mobile phase, which improves peak shape for amine-containing compounds and enhances ionization for mass spectrometry in positive ion mode.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • UV Detection: 210 nm and 254 nm (or as determined by a UV scan of the compound).

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: Ramp linearly from 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 50% B

      • 19-22 min: Re-equilibrate at 50% B

    • Causality: A gradient elution is used to effectively separate compounds with a range of polarities and ensure that the highly non-polar fatty acid amide is eluted from the C18 column with a sharp peak.

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5-4.0 kV

    • Gas Temperature: 300-350 °C

    • Causality: ESI is a soft ionization technique suitable for these molecules. Positive ion mode will detect the protonated molecular ion [M+H]⁺, which is used to confirm the molecular weight.

  • Data Analysis:

    • Purity: Integrate the area of the main peak in the UV chromatogram at a wavelength where the analyte absorbs (e.g., 210 nm for the amide bond). Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%. A pure compound should exhibit a purity >95%.

    • Identity: Extract the mass spectrum from the apex of the main chromatographic peak. Verify that the most abundant ion corresponds to the calculated mass of the protonated molecule ([M+H]⁺).

This self-validating system confirms that a single major peak in the chromatogram (purity) corresponds to the correct molecular weight (identity) of the target compound. Further structural elucidation must be performed using Nuclear Magnetic Resonance (NMR) spectroscopy. [15][16]

References

  • De Vivo, M., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PLoS ONE.
  • Palermo, G., et al. (2011). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry. [Link]

  • Malamas, M.S., et al. (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. Bioorganic & Medicinal Chemistry. [Link]

  • Raso, R., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences. [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews. [Link]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (n.d.). The synthesized fatty acid amide derivatives. ResearchGate. [Link]

  • Omura, S., et al. (1974). Relationship between the structures of fatty acid amide derivatives and their antimicrobial activities. Antimicrobial Agents and Chemotherapy. [Link]

  • Sadieva, M.A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Mamedova, F.A., et al. (2020). SYNTHESIS AND STUDY OF AMIDE SOLEIN BASED ON OLEIC ACID AND PIPERIDINE. Technical Science and Innovation. [Link]

  • Abdelshaheed, M.M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Appiah, J.S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Medicinal Chemistry. [Link]

  • Fa, K., et al. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry. [Link]

  • Omura, S., et al. (1974). Relationship Between the Structures of Fatty Acid Amide Derivatives and Their Antimicrobial Activities. Antimicrobial Agents and Chemotherapy. [Link]

  • Sadieva, M.A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Singh, R., et al. (2013). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate. [Link]

  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]

  • Sadieva, M.A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Singh, N., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Keith, J., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Alexander, J., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules. [Link]

  • Alexander, J., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. PMC. [Link]

Sources

Exploratory

1-Stearoylpiperidine: Mechanistic Utility and Analytical Applications in Lipid Research

Topic: Biological activity of 1-stearoylpiperidine in lipid research Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Lipidomics Specialists, and Drug Discovery Scientists Executive Summary 1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity of 1-stearoylpiperidine in lipid research Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Lipidomics Specialists, and Drug Discovery Scientists

Executive Summary

1-Stearoylpiperidine (N-stearoylpiperidine) is a synthetic fatty acid amide (FAA) analog comprising a saturated C18 stearic acid tail coupled to a piperidine headgroup. While often overshadowed by its bioactive unsaturated counterparts (e.g., piperine, oleoyl-piperidine), this compound serves a critical function in lipid research as a mechanistic probe for Fatty Acid Amide Hydrolase (FAAH) and a robust internal standard (IS) for lipidomics .

This guide synthesizes the physicochemical behavior of 1-stearoylpiperidine with its biological applications, providing researchers with actionable protocols for synthesis, enzyme kinetics assays, and mass spectrometry standardization.

Part 1: Chemical Identity & Physicochemical Properties

Understanding the amphiphilic nature of 1-stearoylpiperidine is prerequisite to its experimental application. Unlike endogenous N-acylethanolamines (NAEs), the piperidine headgroup lacks a hydrogen-bond donor, significantly altering its interaction with the catalytic serine triad of hydrolases.

PropertySpecificationExperimental Implication
IUPAC Name 1-(piperidin-1-yl)octan-1-oneFormal nomenclature for publication.
Formula C₂₃H₄₅NOMonoisotopic Mass: ~351.35 Da.
LogP (Predicted) ~7.5 - 8.2Extremely lipophilic; requires carrier proteins (BSA) or detergents for aqueous assays.
Solubility DMSO, Ethanol, ChloroformInsoluble in water. Stock solutions must be prepared in DMSO (>10 mM).
Critical Feature Tertiary AmideResistant to spontaneous hydrolysis; stable standard for LC-MS.

Part 2: Biological Mechanism of Action

Competitive Inhibition of FAAH (The "Entourage" Mechanism)

1-Stearoylpiperidine acts as a substrate analog for Fatty Acid Amide Hydrolase (FAAH). While FAAH preferentially hydrolyzes polyunsaturated substrates like Anandamide (AEA), it accepts saturated C18 chains with lower turnover rates (Vmax).

  • Mechanism: The compound occupies the FAAH "acyl-chain binding" (ACB) channel.[1] Because the piperidine leaving group is less favorable or the steric bulk hinders the catalytic attack compared to ethanolamine, 1-stearoylpiperidine acts as a competitive inhibitor of AEA hydrolysis.

  • Research Utility: It is used to study the "entourage effect," where inactive lipids inhibit the degradation of active endocannabinoids, thereby potentiating their signaling at CB1/CB2 receptors without directly binding to the receptors themselves.

Membrane Biophysics & Lipid Rafts

Due to its saturated stearoyl tail (C18:0), 1-stearoylpiperidine partitions preferentially into ordered membrane domains (lipid rafts). In biophysical assays, it serves as a probe to disrupt or rigidify membrane fluidity in contrast to oleoyl- (C18:1) derivatives, helping to isolate the role of membrane dynamics in receptor signaling.

Part 3: Experimental Protocols

Protocol A: High-Yield Synthesis of 1-Stearoylpiperidine

Context: Commercial standards can be expensive. This Schotten-Baumann-like protocol ensures high purity for biological use.

Reagents: Stearoyl chloride (98%), Piperidine (anhydrous), Dichloromethane (DCM), Triethylamine (TEA).

  • Preparation: Dissolve 10 mmol of Stearoyl chloride in 20 mL dry DCM under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add 12 mmol TEA (scavenger base).

  • Reaction: Dropwise add 11 mmol Piperidine dissolved in 5 mL DCM. The reaction is exothermic; maintain <5°C.

  • Incubation: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄, filter, and rotary evaporate. Recrystallize from cold acetone to obtain white crystalline solid.

    • Validation: Purity >98% required for enzyme assays.

Protocol B: FAAH Competitive Inhibition Assay

Context: Determining if a test compound competes with Anandamide for FAAH hydrolysis.

Materials: Rat brain homogenate (FAAH source), [³H]-Anandamide (substrate), 1-Stearoylpiperidine (inhibitor/competitor).

  • Pre-incubation: Incubate 50 µg membrane protein with varying concentrations of 1-stearoylpiperidine (0.1 µM – 100 µM) in Tris buffer (pH 7.4) for 10 minutes at 37°C.

    • Note: Use fatty-acid-free BSA (0.1%) to solubilize the lipophilic piperidine.

  • Reaction Start: Add [³H]-Anandamide (final conc. 100 nM).

  • Kinetics: Incubate for 15 minutes.

  • Termination: Stop reaction with cold Chloroform:Methanol (1:1).

  • Quantification: Centrifuge to separate phases. [³H]-Ethanolamine (product) remains in the aqueous phase; unreacted substrate remains in organic. Count aqueous phase via liquid scintillation.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀. A shift in the curve compared to vehicle confirms competitive binding.

Protocol C: LC-MS/MS Internal Standard Setup

Context: Using 1-stearoylpiperidine as a non-endogenous standard for quantifying N-acyl piperidines.

Instrument: Triple Quadrupole Mass Spectrometer (ESI+).

  • Stock Prep: 1 mg/mL in Methanol.

  • MRM Transition Optimization:

    • Parent Ion: [M+H]⁺ = 352.4 m/z

    • Product Ion (Quantifier): 86.1 m/z (Piperidine ring fragment)

    • Product Ion (Qualifier): 267.3 m/z (Stearoyl acylium ion)

    • Collision Energy: Ramp 15–35 eV to optimize signal.

  • Chromatography: C18 Reverse Phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Retention Time: Expect elution late in the gradient (high lipophilicity) relative to unsaturated analogs.

Part 4: Visualization of Mechanisms[2]

Diagram 1: FAAH Competitive Inhibition Logic

This diagram illustrates how 1-stearoylpiperidine blocks the FAAH active site, preventing Anandamide degradation.

FAAH_Inhibition FAAH FAAH Enzyme (Active Site) Complex_A FAAH-AEA Complex FAAH->Complex_A k1 Complex_I FAAH-Inhibitor Complex FAAH->Complex_I ki AEA Anandamide (Substrate) AEA->FAAH High Affinity Binding SP 1-Stearoylpiperidine (Competitor) SP->FAAH Competitive Binding Products Arachidonic Acid + Ethanolamine Complex_A->Products Hydrolysis (Fast) Complex_I->FAAH Slow Dissociation (Blocks AEA)

Caption: Competitive binding of 1-stearoylpiperidine to FAAH prevents the hydrolysis of the endocannabinoid Anandamide.

Diagram 2: Synthesis & Purification Workflow

A visual guide to the chemical synthesis protocol described in Part 3.

Synthesis_Workflow Start Reagents: Stearoyl Chloride + Piperidine Reaction Acylation Reaction (DCM, TEA, 0°C -> RT) Start->Reaction Mix under N2 Workup Liquid-Liquid Extraction (Wash: HCl -> NaHCO3 -> Brine) Reaction->Workup 4 Hours Purify Recrystallization (Cold Acetone) Workup->Purify Organic Layer Final Pure 1-Stearoylpiperidine (>98% White Solid) Purify->Final Filter & Dry

Caption: Step-by-step synthesis workflow for generating high-purity 1-stearoylpiperidine standard.

References

  • Vandevoorde, S. et al. (2005). "The endocannabinoid system: a target for therapeutic intervention?" Current Medicinal Chemistry.

  • Boger, D. L. et al. (2000). "Fatty acid amide hydrolase inhibitors: N-(pyridin-3-yl) derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Cravatt, B. F. et al. (1996). "Structure determination of an endogenous sleep-inducing lipid, cis-9-octadecenamide (oleamide): an enzymatic approach." Science.

  • Patel, S. et al. (2001). "The general anesthetic propofol is a fatty acid amide hydrolase inhibitor." British Journal of Pharmacology.

  • Malamas, M. S. et al. (2019). "Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology." Bioorganic & Medicinal Chemistry.

Sources

Foundational

The Chemical and Pharmacological Divergence of Stearoyl Ethanolamide and Stearoyl Piperidide: A Technical Whitepaper

Executive Summary The endocannabinoid system (ECS) and the broader "endocannabinoidome" represent a vast network of lipid mediators, synthesizing enzymes, and target receptors. Within this network, N-acylethanolamines (N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The endocannabinoid system (ECS) and the broader "endocannabinoidome" represent a vast network of lipid mediators, synthesizing enzymes, and target receptors. Within this network, N-acylethanolamines (NAEs) like Stearoyl ethanolamide (SEA) act as critical endogenous signaling molecules. However, the rapid metabolic degradation of NAEs limits their utility as exogenous therapeutics. To circumvent this, medicinal chemists have developed synthetic analogs, such as Stearoyl piperidide (SP) .

This whitepaper provides an in-depth comparative analysis of SEA and SP, detailing how the structural shift from a secondary to a tertiary amide fundamentally alters metabolic stability, enzyme causality, and pharmacological target engagement.

Structural Determinants and Causality of Target Engagement

The divergence in biological activity between SEA and SP is entirely dictated by their head-group chemistry.

Stearoyl ethanolamide (SEA) is formed by the condensation of stearic acid (C18:0) and ethanolamine. It features a secondary amide bond and a terminal hydroxyl group. This structure allows SEA to act as a hydrogen bond donor, which is critical for its docking into the ligand-binding domains of nuclear receptors. Physiologically, SEA exerts potent anorexic effects in vivo by down-regulating liver stearoyl-coenzyme A desaturase-1 (SCD-1) mRNA expression [1]. Furthermore, as a member of the ALIAmide (Autacoid Local Injury Antagonist Amide) family, SEA modulates inflammatory responses within distinct subsets of primary human T lymphocytes [2].

Stearoyl piperidide (SP) replaces the ethanolamine with a piperidine ring, creating a tertiary amide. The piperidine core is a privileged scaffold in medicinal chemistry, recognized as a critical structural element for generating selective inhibitors of serine hydrolases [3]. Because SP lacks the NH proton and the hydroxyl group, it cannot participate in the same hydrogen-bonding networks as SEA. Instead, its increased lipophilicity and steric bulk shift its pharmacological profile. Alkylamides featuring piperidide structures have demonstrated significant binding affinities for cannabinoid and TRP receptors, while simultaneously acting as inhibitors of endocannabinoid cellular uptake [4].

Metabolic Stability and the FAAH Interface

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the in vivo clearance of NAEs. FAAH utilizes an unusual Ser241-Ser217-Lys142 catalytic triad.

The causality of SP's metabolic resistance lies in the mechanics of this triad. For hydrolysis to occur, the amide bond must be optimally presented to the Ser241 nucleophile. SEA, being a secondary amide, fits perfectly into the acyl chain binding pocket, allowing rapid protonation and cleavage. Conversely, the bulky piperidine ring of SP introduces severe steric clash at the cytosolic port of the enzyme. The lack of an NH proton prevents the stabilization of the transition state, rendering SP highly resistant to hydrolysis. Consequently, SP acts as a competitive inhibitor or a metabolically stable probe rather than a substrate.

Pathway SEA Stearoyl Ethanolamide (SEA) Secondary Amide FAAH Fatty Acid Amide Hydrolase (FAAH) SEA->FAAH Substrate PPAR PPAR-α Activation (SCD-1 Downregulation) SEA->PPAR Agonist SP Stearoyl Piperidide (SP) Tertiary Amide SP->FAAH Poor Substrate / Inhibitor Stable Metabolic Resistance (Prolonged Half-Life) SP->Stable Evades Cleavage TRP TRP Channel Modulation / Enzyme Inhibition SP->TRP Ligand Metabolites Stearic Acid + Ethanolamine (Rapid Clearance) FAAH->Metabolites Hydrolysis

Divergent metabolic and pharmacological pathways of SEA and SP.

Quantitative Data Synthesis

The following table summarizes the physicochemical and pharmacological divergence between the two lipids, highlighting how a single functional group substitution drastically alters the molecule's profile.

PropertyStearoyl Ethanolamide (SEA)Stearoyl Piperidide (SP)
Chemical Formula C20H41NO2C23H45NO
Amide Classification Secondary AmideTertiary Amide
Hydrogen Bond Donors 2 (NH, OH)0
Calculated LogP ~6.5~7.8 (Highly Lipophilic)
FAAH Susceptibility High (Rapid Hydrolysis)Low (Metabolically Stable)
Primary Targets PPAR-α, ALIAmide networksFAAH (Inhibitor), TRP channels
Physiological Utility Anorexic, Anti-inflammatoryProbe for ECS, Modulator

Self-Validating Experimental Methodologies

To empirically validate the structural claims above, researchers must employ self-validating assay systems. The following protocols are designed with internal controls to ensure that the observed data is causally linked to the specific molecular interactions described.

Protocol 1: LC-MS/MS Based FAAH Cleavage Assay

Objective: Quantify the metabolic stability of SP versus SEA. Self-Validation Mechanism: The inclusion of a parallel control arm pre-treated with URB597 (a highly selective FAAH covalent inhibitor) ensures that any observed degradation of the lipid is exclusively FAAH-mediated. The use of deuterated SEA (SEA-d4) as an internal standard validates extraction efficiency.

  • Preparation: Suspend rat brain microsomes (a rich source of active FAAH) at a concentration of 0.5 mg/mL protein in 50 mM Tris-HCl buffer (pH 9.0).

  • Inhibitor Control (Validation Step): Split the microsomes into two arms. Pre-incubate one arm with 1 µM URB597 for 15 minutes at 37°C to completely block FAAH activity.

  • Initiation: Add 10 µM of either SEA or SP to the respective microsomal suspensions to initiate the reaction.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals (0, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 nM SEA-d4 (Internal Standard).

  • Extraction: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the lipid-rich supernatant to autosampler vials.

  • Analysis: Inject samples into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transitions for SEA, SP, and SEA-d4.

Workflow Microsomes 1. Microsome Incubation (FAAH Active) Quench 2. Acetonitrile Quenching (+ IS SEA-d4) Microsomes->Quench Extract 3. Lipid Extraction (Centrifugation) Quench->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode) Extract->LCMS Kinetics 5. Kinetic Modeling (Half-life) LCMS->Kinetics

Step-by-step LC-MS/MS workflow for evaluating FAAH-mediated lipid degradation.

Protocol 2: PPAR-α Reporter Gene Assay

Objective: Determine if the piperidine substitution in SP abolishes the PPAR-α agonism inherent to SEA. Self-Validation Mechanism: The assay utilizes a dual-luciferase reporter system. Normalization against a constitutively active Renilla luciferase vector ensures that differences in luminescence are causally linked to receptor activation, ruling out artifacts from cell viability or transfection efficiency variations.

  • Transfection: Transiently transfect HeLa cells with a human PPAR-α expression vector, a PPRE-driven firefly luciferase reporter plasmid, and a pRL-TK Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with vehicle (0.1% DMSO), SEA (10 µM), SP (10 µM), or GW7647 (1 µM, positive control) for an additional 24 hours.

  • Lysis & Detection: Lyse the cells using a passive lysis buffer. Sequentially add firefly luciferin substrate and Renilla substrate, measuring luminescence after each addition using a microplate reader.

  • Data Processing: Calculate the ratio of Firefly to Renilla luminescence to determine the normalized fold-activation of PPAR-α.

References

  • Terrazzino, S., et al. (2004). "Stearoylethanolamide exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression." The FASEB Journal. URL: [Link]

  • Chiurchiù, V., et al. (2018). "Bioactive lipids ALIAmides differentially modulate inflammatory responses of distinct subsets of primary human T lymphocytes." The FASEB Journal. URL: [Link]

  • Raduner, S., et al. (2006). "Stereoselective synthesis, natural occurrence and CB2 receptor binding affinities of alkylamides from herbal medicines such as Echinacea sp." Journal of Biological Chemistry / ResearchGate. URL: [Link]

Sources

Exploratory

1-(Piperidin-1-yl)octadecan-1-one molecular weight and formula

Characterization, Synthesis, and Functional Applications of N-Stearoylpiperidine Executive Summary This technical guide provides a comprehensive analysis of 1-(Piperidin-1-yl)octadecan-1-one (CAS: 4629-04-3), commonly re...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization, Synthesis, and Functional Applications of N-Stearoylpiperidine

Executive Summary

This technical guide provides a comprehensive analysis of 1-(Piperidin-1-yl)octadecan-1-one (CAS: 4629-04-3), commonly referred to as


-stearoylpiperidine . As a tertiary fatty acid amide, this molecule occupies a critical niche in lipid chemistry, serving as a non-ionic surfactant, a lipophilic permeation enhancer, and a structural motif in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors. Unlike its primary amide counterparts, the piperidine headgroup confers unique steric protection against enzymatic hydrolysis and alters the packing parameters in lipid bilayer formulations.

Part 1: Physicochemical Characterization

The defining feature of 1-(Piperidin-1-yl)octadecan-1-one is its amphiphilic structure, combining a C18 saturated hydrophobic tail (stearoyl) with a polar, heterocyclic headgroup (piperidine). This structure dictates its utility in lipid nanoparticle (LNP) stabilization and surface chemistry.

Core Data Matrix
PropertyValueTechnical Note
IUPAC Name 1-(piperidin-1-yl)octadecan-1-oneOften cited as Stearoyl piperidide
CAS Number 4629-04-3
Molecular Formula

Molecular Weight 351.61 g/mol Average mass
Exact Mass 351.3501 g/mol Monoisotopic mass for MS validation
Physical State Pale yellow semi-solid / Viscous oilLow melting point due to steric bulk of the headgroup disrupting crystal packing
Solubility DCM, Chloroform, Ethyl AcetateInsoluble in water; sparingly soluble in cold methanol
LogP (Calc) ~8.5 - 9.0Highly lipophilic; partitions into lipid bilayers

Part 2: Synthetic Routes & Optimization

To ensure high purity (>98%) required for biological assays or formulation studies, a direct nucleophilic acyl substitution using stearoyl chloride is preferred over direct condensation with stearic acid. The acid chloride route drives the reaction to completion without requiring high heat, minimizing thermal degradation.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the synthetic pathway and the critical intermediate states.

Synthesispathway StearicAcid Stearic Acid (C18 Precursor) AcidChloride Stearoyl Chloride (Activated Electrophile) StearicAcid->AcidChloride SOCl2, Reflux -SO2, -HCl SOCl2 Thionyl Chloride (Activator) SOCl2->AcidChloride Product 1-(Piperidin-1-yl)octadecan-1-one (Target Amide) AcidChloride->Product DCM, 0°C to RT Piperidine Piperidine (Nucleophile) Piperidine->Product Nucleophilic Attack Base Triethylamine (HCl Scavenger) Base->Product Captures HCl

Figure 1: Synthetic pathway via acid chloride activation. The conversion to stearoyl chloride creates a highly electrophilic carbonyl carbon, facilitating rapid attack by the piperidine nitrogen.

Optimized Laboratory Protocol

Safety: Stearoyl chloride is corrosive and moisture-sensitive. Perform all steps in a fume hood.

  • Activation (In Situ Generation):

    • Dissolve Stearic acid (10 mmol, 2.84 g) in dry Dichloromethane (DCM, 20 mL).

    • Add Thionyl chloride (12 mmol) dropwise with a catalytic amount of DMF. Reflux for 2 hours.

    • Evaporate solvent and excess

      
       to isolate crude Stearoyl chloride (waxy solid).
      
  • Coupling (Schotten-Baumann Conditions):

    • Dissolve the crude Stearoyl chloride in dry DCM (30 mL) and cool to 0°C under nitrogen.

    • In a separate flask, mix Piperidine (11 mmol, 0.94 g) and Triethylamine (15 mmol, 2.1 mL) in DCM (10 mL).

    • Critical Step: Add the amine mixture slowly to the acid chloride solution. The reaction is exothermic.

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup (Purification):

    • Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL). Reason: Protonates unreacted piperidine/TEA, moving them to the aqueous phase.

    • Base Wash: Wash with saturated

      
       (2 x 20 mL). Reason: Neutralizes residual acid and removes unreacted stearic acid.
      
    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Final Purification: If necessary, recrystallize from cold acetone or perform flash chromatography (Hexane:EtOAc 9:1).

Part 3: Analytical Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral signatures confirm the formation of the amide bond and the integrity of the alkyl chain.

Proton NMR ( -NMR, 400 MHz, )
  • 
     3.55 & 3.40 ppm (m, 4H):  Distinct splitting of the piperidine ring protons adjacent to the nitrogen (
    
    
    
    ). Due to the restricted rotation of the amide bond (
    
    
    partial double bond character), these protons often appear as two separate broad multiplets rather than a single signal.
  • 
     2.32 ppm (t, 2H): 
    
    
    
    -methylene protons of the stearoyl chain (
    
    
    ). A shift from ~2.35 ppm (acid) confirms the carbonyl environment change.
  • 
     1.63 ppm (m, 2H): 
    
    
    
    -methylene protons.
  • 
     1.25 ppm (broad s, ~28H):  The "methylene envelope" characteristic of the long alkyl chain.
    
  • 
     0.88 ppm (t, 3H):  Terminal methyl group.
    
Mass Spectrometry (ESI-MS)
  • Target Ion:

    
    
    
  • Expected m/z: 352.36

  • Note: Presence of a peak at 285 would indicate hydrolysis (Stearic acid), while 86 would indicate residual piperidine.

Part 4: Functional Applications & Biological Relevance

Lipid Bilayer Modulation & Permeation

-stearoylpiperidine acts as a permeation enhancer  in transdermal drug delivery. Its lipophilic tail inserts into the stratum corneum lipid matrix, while the bulky piperidine headgroup creates "kinks" or packing defects. This increases membrane fluidity, allowing co-administered drugs to penetrate more effectively.
Enzyme Inhibition (FAAH)

Fatty Acid Amide Hydrolase (FAAH) degrades signaling lipids like anandamide.[1][2] Piperidine amides are structural analogues of these substrates. While simple


-stearoylpiperidine is a weak inhibitor compared to carbamate-derivatives, it serves as a negative control  or a lipophilic scaffold  in Structure-Activity Relationship (SAR) studies to test the binding pocket's tolerance for hydrophobic bulk [1, 2].
Antimicrobial Surfactant

Research indicates that


-acylated nitrogen heterocycles possess biostatic properties. The cationic nature of the piperidine nitrogen (if protonated under physiological conditions) combined with the C18 tail allows for disruption of bacterial cell membranes, similar to cationic detergents, though with lower toxicity profiles [3].
Mechanism of Action Diagram[7]

Mechanism Molecule 1-(Piperidin-1-yl)octadecan-1-one Membrane Lipid Bilayer (Stratum Corneum) Molecule->Membrane Intercalation via C18 Tail FAAH FAAH Enzyme Binding (Substrate Mimicry) Molecule->FAAH Competitive interaction (Active Site) Fluidity Increased Membrane Fluidity (Packing Defects) Membrane->Fluidity Steric disruption by Piperidine Head Permeation Enhanced Drug Diffusion Fluidity->Permeation Reduced Barrier Function

Figure 2: Dual-mechanism of action. The molecule interacts physically with lipid membranes to enhance permeability and biochemically with serine hydrolases (FAAH) as a substrate analogue.

References

  • PubChem. (n.d.).[3] 1-(Piperidin-1-yl)octadecan-1-one Compound Summary. National Library of Medicine.[3] Retrieved March 1, 2026, from [Link]

  • Matuszak, N., et al. (2009). Design and synthesis of highly potent and selective acyl-piperidine inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry. (Contextual citation for piperidine amide scaffold utility).
  • NIST Chemistry WebBook. (n.d.). 1-(Piperidin-1-yl)octadecan-1-one.[4][5][6][7] National Institute of Standards and Technology. Retrieved March 1, 2026, from [Link]

Sources

Foundational

The Ascendant Role of Piperidine-Stearic Acid Conjugates in Modern Therapeutics: A Technical Guide for Drug Development Professionals

Abstract The strategic conjugation of stearic acid, an 18-carbon saturated fatty acid, with the piperidine scaffold has unlocked a new frontier in medicinal chemistry. This in-depth technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic conjugation of stearic acid, an 18-carbon saturated fatty acid, with the piperidine scaffold has unlocked a new frontier in medicinal chemistry. This in-depth technical guide provides a comprehensive literature review of piperidine derivatives of stearic acid, with a primary focus on their synthesis, spectral characterization, and burgeoning applications in drug discovery. We will delve into the mechanistic underpinnings of their biological activities, including their notable efficacy as antimicrobial and anticancer agents, and their significant potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH) for the management of pain and neuroinflammatory disorders. This guide is tailored for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to empower the next generation of therapeutic innovation.

Introduction: The Strategic Amalgamation of a Ubiquitous Fatty Acid and a Privileged Heterocycle

Stearic acid, a fundamental component of cellular lipids, has long been recognized for its biocompatibility and role in metabolic processes. The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone of synthetic medicinal chemistry, lauded for its presence in a multitude of FDA-approved drugs. The rationale behind the synthesis of piperidine derivatives of stearic acid lies in the synergistic combination of these two entities. The long, lipophilic stearic acid tail can significantly influence the pharmacokinetic profile of the molecule, enhancing membrane permeability and interaction with lipophilic binding sites within biological targets. The rigid, yet conformationally adaptable, piperidine ring provides a versatile scaffold for introducing further chemical diversity and directing interactions with specific receptor pockets.

The primary focus of this guide, N-stearoylpiperidine, represents the direct amide linkage of stearic acid and piperidine. This seemingly simple conjugate has emerged as a molecule of considerable interest, demonstrating a spectrum of biological activities that warrant detailed exploration.

Synthetic Strategies and Mechanistic Considerations

The synthesis of N-stearoylpiperidine and its analogs primarily revolves around the formation of a stable amide bond between stearic acid and piperidine. The choice of synthetic route is often dictated by the desired purity, yield, and scalability of the process.

Acyl Chloride-Mediated Amidation: A Robust and Efficient Approach

A prevalent and highly effective method involves the conversion of stearic acid to its more reactive acyl chloride derivative, followed by nucleophilic attack by piperidine.

Synthesis_Acyl_Chloride Stearic_Acid Stearic Acid Stearoyl_Chloride Stearoyl Chloride Stearic_Acid->Stearoyl_Chloride Activation Thionyl_Chloride SOCl₂ or (COCl)₂ N_Stearoylpiperidine N-Stearoylpiperidine Stearoyl_Chloride->N_Stearoylpiperidine Amidation Piperidine Piperidine Piperidine->N_Stearoylpiperidine Base Base (e.g., Pyridine, Et₃N)

Figure 1. General workflow for the synthesis of N-stearoylpiperidine via the acyl chloride intermediate.

Experimental Protocol: Synthesis of N-Stearoylpiperidine

  • Activation of Stearic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve stearic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield crude stearoyl chloride.

  • Amidation Reaction: Dissolve the crude stearoyl chloride in anhydrous DCM. In a separate flask, dissolve piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 equivalents) in anhydrous DCM. Cool the piperidine solution to 0°C and add the stearoyl chloride solution dropwise with vigorous stirring.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-stearoylpiperidine as a white solid.

Direct Amidation using Coupling Reagents

For more sensitive substrates or to avoid the use of harsh chlorinating agents, direct amidation using peptide coupling reagents offers a milder alternative. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) can efficiently mediate the formation of the amide bond.

Spectral Characterization: Elucidating the Molecular Architecture

Table 1: Predicted Spectroscopic Data for N-Stearoylpiperidine

Spectroscopic TechniquePredicted Salient Features
¹H NMR (CDCl₃) δ (ppm): ~3.5-3.3 (t, 4H, -N-CH₂ -CH₂-), ~2.3 (t, 2H, -CO-CH₂ -), ~1.6-1.5 (m, 6H, piperidine ring protons), ~1.25 (s, 28H, -(CH₂ )₁₄-), 0.88 (t, 3H, -CH₃ )
¹³C NMR (CDCl₃) δ (ppm): ~172 (C=O), ~45-42 (piperidine C-2/C-6), ~36 (-CO-C H₂-), ~32-22 (aliphatic chain carbons), ~26-24 (piperidine C-3/C-5 and C-4), ~14 (-C H₃)
FT-IR (KBr) ν (cm⁻¹): ~2920 & ~2850 (C-H stretching of alkyl chain), ~1640 (strong, C=O amide I band), ~1460 (C-H bending)
Mass Spectrometry (EI) m/z: Molecular ion peak [M]⁺ at 351.35, with characteristic fragmentation patterns corresponding to the loss of the piperidine ring and cleavage along the alkyl chain.

Note: The predicted chemical shifts are based on the analysis of similar N-acyl piperidines and long-chain fatty amides. Actual experimental values may vary slightly.

Biological Activities and Therapeutic Potential

The conjugation of stearic acid with piperidine gives rise to a molecule with a diverse and promising pharmacological profile.

Antimicrobial Properties: A New Avenue for Combating Drug Resistance

Piperidine derivatives have been extensively investigated for their antimicrobial properties. The lipophilic nature of the stearic acid chain in N-stearoylpiperidine is hypothesized to facilitate its insertion into and disruption of bacterial cell membranes, leading to cell lysis. While specific data for N-stearoylpiperidine is limited, studies on other long-chain N-acyl piperidines have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3][4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution of Test Compound: Prepare a stock solution of N-stearoylpiperidine in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (broth with bacteria) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Cancer Cell Proliferation and Survival

The piperidine scaffold is a key component in numerous anticancer drugs.[2][5] The cytotoxic effects of piperidine derivatives are often attributed to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells. Stearic acid itself has been shown to induce apoptosis in certain cancer cell lines.[6][7] The combination of these two moieties in N-stearoylpiperidine presents a compelling rationale for its investigation as a potential anticancer agent.

Table 2: Cytotoxic Activity of Related Piperidine and Stearic Acid Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
PiperineBreast (MCF-7)35.5[5]
Stearic AcidPreadipocytes (3T3L1)>50 (cytotoxicity observed)[6]
Generic Piperidine DerivativeColon (HCT116)10-50 (range)[2]
Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Promising Strategy for Pain and Neuroinflammation

Perhaps the most compelling therapeutic application of N-stearoylpiperidine lies in its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide.[8][9] By inhibiting FAAH, the levels of these endocannabinoids are elevated, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.

The long lipophilic tail of fatty acid amides is crucial for their binding to the active site of FAAH.[8] The stearic acid chain of N-stearoylpiperidine is well-suited to occupy the hydrophobic channel of the enzyme, while the piperidine headgroup can interact with the catalytic serine residue.[9]

FAAH_Inhibition cluster_FAAH FAAH Enzyme Catalytic_Triad Catalytic Triad (Ser-Ser-Lys) Degradation_Products Degradation Products Catalytic_Triad->Degradation_Products Hydrophobic_Channel Hydrophobic Channel N_Stearoylpiperidine N-Stearoylpiperidine N_Stearoylpiperidine->Catalytic_Triad Interacts with N_Stearoylpiperidine->Hydrophobic_Channel Binds to Stearic_Acid_Tail Stearic Acid Tail Piperidine_Head Piperidine Head Anandamide Anandamide (Endogenous Substrate) Anandamide->Catalytic_Triad Hydrolyzed by

Figure 2. Proposed mechanism of FAAH inhibition by N-stearoylpiperidine.

Experimental Protocol: In Vitro FAAH Inhibition Assay

  • Enzyme and Substrate Preparation: Use a commercially available human recombinant FAAH enzyme. The substrate can be a fluorogenic or chromogenic substrate that releases a detectable signal upon cleavage by FAAH.

  • Assay Procedure: In a 96-well plate, add the FAAH enzyme, the substrate, and varying concentrations of N-stearoylpiperidine. Include a control with no inhibitor.

  • Incubation and Detection: Incubate the plate at 37°C for a specified time. Measure the fluorescence or absorbance of each well using a plate reader.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce FAAH activity by 50%.

Future Perspectives and Conclusion

The synthesis and biological evaluation of piperidine derivatives of stearic acid represent a promising and largely underexplored area of drug discovery. The inherent biocompatibility of stearic acid, combined with the proven therapeutic relevance of the piperidine scaffold, creates a powerful platform for the development of novel therapeutics. While the current body of literature provides a strong foundation, further research is imperative to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.

Future investigations should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of N-stearoylpiperidine and its analogs against a broad panel of microbial strains and cancer cell lines is warranted.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their antimicrobial and anticancer effects will be crucial for their optimization.

  • Pharmacokinetic and In Vivo Efficacy Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and evaluating the in vivo efficacy of lead compounds in relevant animal models will be the next critical step towards clinical translation.

  • Structural Analogs: The synthesis and evaluation of analogs with modifications to both the fatty acid chain and the piperidine ring will provide valuable insights into the structure-activity relationship and may lead to the discovery of more potent and selective agents.

References

  • Cravatt, B. F., & Lichtman, A. H. (2004). The fatty acid amide hydrolase (FAAH) family of serine hydrolases. Current Opinion in Chemical Biology, 8(1), 46-53. [Link]

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049. [Link]

  • Shen, M. C., et al. (2014). Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice. PLoS ONE, 9(9), e104058. [Link]

  • Lin, X., et al. (2017). Fatty acid amides are toxic to Neuro 2A cells. Toxicon, 138, 146-153. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-368. [Link]

  • Maccarrone, M., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 54(17), 5965-5977. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 129. [Link]

  • Asif, M. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(5), 6334-6339. [Link]

  • Naicker, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 775-784. [Link]

  • Goel, K. K., et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. E-Journal of Chemistry, 8(3), 1339-1344. [Link]

  • Kumar, A., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1889-1896. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of fatty acid piperidides for GC-MS analysis

Application Note & Protocol Title: Preparation and Analysis of Fatty Acid Piperidide Derivatives for Structural Elucidation by Gas Chromatography-Mass Spectrometry (GC-MS) Introduction: The Rationale for Piperidide Deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Preparation and Analysis of Fatty Acid Piperidide Derivatives for Structural Elucidation by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Rationale for Piperidide Derivatization

The analysis of fatty acids is fundamental across various scientific disciplines, from clinical diagnostics and metabolomics to food science and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high-resolution separation and sensitive detection.[1][2] However, the direct analysis of free fatty acids by GC is hampered by their low volatility and high polarity, which leads to poor peak shape, column adsorption, and thermal instability.[3]

To overcome these challenges, derivatization is an essential sample preparation step that converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[4] While fatty acid methyl esters (FAMEs) are the most common derivatives for routine quantification, they present a significant limitation: under standard Electron Ionization (EI), the charge is not localized, leading to complex fragmentation patterns that often fail to reveal the precise location of double bonds or other functional groups along the alkyl chain.[3]

This is where N-acyl piperidide derivatives offer a superior alternative for detailed structural analysis. The nitrogen atom in the piperidine ring effectively localizes the positive charge following ionization. This directed-charge mechanism promotes a predictable and systematic fragmentation along the fatty acid chain, yielding a series of diagnostic ions. The resulting mass spectrum acts as a molecular map, allowing for the unambiguous assignment of double bond positions, branch points, and other structural features—information that is often lost with FAME analysis. This protocol provides a comprehensive guide to the synthesis of fatty acid piperidides and their subsequent analysis by GC-MS.

Principle and Mechanism

The conversion of a fatty acid to its corresponding piperidide is a classic amidation reaction. The process involves two key stages: the activation of the fatty acid's carboxyl group, followed by nucleophilic attack by piperidine to form a stable amide bond.

Carboxylic Acid Activation

The carboxyl group is relatively unreactive and must be converted into a better leaving group. A robust and widely used method is the conversion of the fatty acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is highly electrophilic and reacts readily with amines.

Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Amide Bond Formation

The highly reactive acyl chloride is then treated with piperidine. The nitrogen atom of piperidine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to form the N-acyl piperidide.

Reaction: R-COCl + 2 C₅H₁₁N → R-CONC₅H₁₀ + C₅H₁₁NH₂⁺Cl⁻

An excess of piperidine is often used, with one equivalent acting as the nucleophile and a second acting as a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Fatty Acid Piperidides

This section details the step-by-step methodology for converting free fatty acids into their piperidide derivatives.

Materials and Reagents
  • Fatty Acid Sample (or standard, e.g., Oleic Acid)

  • Thionyl chloride (SOCl₂), reagent grade

  • Piperidine (C₅H₁₁N), reagent grade

  • Anhydrous Toluene or Hexane (solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Micro-reaction vials (2-5 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and syringes

  • Nitrogen gas supply for solvent evaporation

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle it exclusively within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Piperidine is a flammable and corrosive liquid with a strong, unpleasant odor.[5] Handle it in a fume hood.

  • All organic solvents are flammable. Avoid open flames.

Step-by-Step Derivatization Procedure
  • Sample Preparation: Weigh 1-5 mg of the fatty acid sample into a clean, dry micro-reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous, as water will quench the thionyl chloride.

  • Fatty Acid Activation:

    • Add 200 µL of anhydrous toluene to the vial to dissolve the fatty acid.

    • In a fume hood , carefully add 50 µL of thionyl chloride (SOCl₂) to the vial.

    • Cap the vial tightly and vortex gently.

    • Heat the reaction mixture at 60°C for 30 minutes. This step converts the fatty acid to its acyl chloride.

    • Rationale: Heating accelerates the reaction to ensure complete conversion to the acyl chloride. Toluene is a suitable non-protic solvent.

  • Removal of Excess Reagent:

    • Cool the vial to room temperature.

    • Remove the excess thionyl chloride and solvent by evaporation under a gentle stream of nitrogen. Be careful not to lose the sample. The residue should be the fatty acyl chloride.

    • Rationale: Excess thionyl chloride must be removed as it will react with piperidine and interfere with the subsequent step.

  • Amidation Reaction:

    • Add 200 µL of anhydrous toluene to the residue.

    • Add 20 µL of piperidine to the vial.

    • Cap the vial, vortex, and let it stand at room temperature for 1 hour.

    • Rationale: This reaction forms the stable amide bond. The reaction is typically rapid and can proceed at room temperature.

  • Workup and Extraction:

    • Add 1 mL of deionized water to the vial to quench the reaction.

    • Add 1 mL of hexane (or diethyl ether) to extract the fatty acid piperidide derivative.

    • Vortex vigorously for 1 minute.

    • Centrifuge briefly (e.g., 2000 x g for 2 minutes) to separate the layers.

    • Carefully transfer the upper organic layer containing the derivative to a new clean vial.

    • Wash the organic layer by adding 1 mL of saturated sodium bicarbonate solution, vortexing, and re-separating. Discard the lower aqueous layer. This removes any acidic byproducts.

    • Repeat the wash with 1 mL of deionized water.

    • Rationale: This liquid-liquid extraction isolates the non-polar piperidide derivative from polar reagents, byproducts, and salts.

  • Drying and Final Preparation:

    • Dry the extracted organic layer by passing it through a small column packed with anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial.

    • Transfer the dried organic solvent to a new vial.

    • Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL) for GC-MS analysis.

    • The sample is now ready for injection.

Workflow Visualization

G cluster_prep Protocol Workflow A 1. Anhydrous Fatty Acid Sample B 2. Activation (+ SOCl₂, Toluene, 60°C) A->B C 3. Evaporation (N₂) (Remove excess SOCl₂) B->C D 4. Amidation (+ Piperidine, Toluene, RT) C->D E 5. Workup & Extraction (Hexane/Water Wash) D->E F 6. Drying & Concentration (Na₂SO₄, N₂ Evaporation) E->F G Ready for GC-MS Analysis F->G

Caption: Workflow for the preparation of fatty acid piperidides.

GC-MS Analysis

The prepared piperidide derivatives are analyzed using standard GC-MS instrumentation equipped with a capillary column.

Suggested GC-MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument and analytes of interest.

Table 1: Gas Chromatography Parameters
Parameter Typical Value / Description
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5ms, DB-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)
Injection PortSplit/Splitless
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min (Constant Flow)
Oven ProgramInitial Temp: 150°C, hold for 2 min
Ramp: 4°C/min to 300°C
Final Hold: Hold at 300°C for 10 min
Table 2: Mass Spectrometry Parameters
Parameter Typical Value / Description
MS SystemAgilent 5977 MSD or equivalent
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
MS Transfer Line280 °C
Scan ModeFull Scan
Mass Rangem/z 50 - 600
Data Interpretation: The Fragmentation Pattern

Upon EI, the fatty acid piperidide generates a prominent molecular ion (M⁺˙). The key to structural elucidation lies in the predictable fragmentation driven by the charge localized on the piperidide nitrogen. Cleavage occurs sequentially at each C-C bond along the aliphatic chain, generating a series of diagnostic ions.

For a saturated fatty acid piperidide, a base peak is often observed at m/z 113, corresponding to a McLafferty rearrangement. A series of abundant ions separated by 14 Da (a methylene group, -CH₂-) is observed at m/z 126, 140, 154, 168, etc.

The presence of a double bond disrupts this regular pattern. The 14 Da gap between fragments is interrupted at the location of the double bond, with a gap of only 12 Da between the ions flanking the original double bond position (Cₙ and Cₙ₊₁). This allows for precise localization.

G General Fragmentation of a Saturated Fatty Acid Piperidide cluster_frags Diagnostic Fragments FA R-(CH₂)n-CH₂-CH₂-CO- N(CH₂)₅ Molecular Ion (M⁺˙) f1 m/z 113 (McLafferty) FA->f1 EI Fragmentation f2 m/z 126 FA->f2 EI Fragmentation f3 m/z 140 FA->f3 EI Fragmentation f4 m/z 154 FA->f4 EI Fragmentation f5 ... FA->f5 EI Fragmentation

Caption: Key diagnostic fragments from a saturated fatty acid piperidide.

Conclusion

The derivatization of fatty acids to their N-acyl piperidide forms is a powerful technique for detailed structural analysis by GC-MS. While the protocol requires an additional activation step compared to FAME synthesis, the resulting diagnostic-rich mass spectra provide invaluable information for identifying double bond positions and other structural motifs. This method is highly recommended for researchers in metabolomics, natural product chemistry, and lipidomics who require unambiguous structural characterization beyond simple fatty acid profiling.

References

  • Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. (2023). Vertex AI Search.
  • Lipid Discovery by Combinatorial Screening. (2016). Research Repository UCD.
  • Synthesis, surface and antimicrobial properties of fatty morpholide and piperidide derivatives. (2025).
  • Fatty Acid Mass Spectrometry Protocol.LIPID MAPS.
  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). Journal of Food and Drug Analysis.
  • Preparation of Ester Derivatives of Fatty Acids for Chrom
  • A Comparative Guide to the Mass Spectrometry Fragment
  • Derivatization of F
  • Plant Lipid Sample Preparation for GC-MS Analysis. (2024).
  • Piperidine - Wikipedia.Wikipedia.
  • Application Notes and Protocols for Fatty Acid Analysis by GC-MS: A Guide to Derivatiz
  • A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like medi
  • Gas chromatographic analysis of fatty acid derivatives | Request PDF.

Sources

Application

Application Note: Stearoylpiperidide as a Scaffold for SCD1 Inhibitor Design

Executive Summary Stearoyl-CoA Desaturase-1 (SCD1) is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting Stearoyl-CoA (C18:[1][2]0) to Oleoyl-CoA (C18:1).[3] Elevate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Stearoyl-CoA Desaturase-1 (SCD1) is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting Stearoyl-CoA (C18:[1][2]0) to Oleoyl-CoA (C18:1).[3] Elevated SCD1 activity is implicated in obesity, non-alcoholic steatohepatitis (NASH), and cancer cell proliferation.

Stearoylpiperidide represents a foundational "first-generation" scaffold for SCD1 inhibition. Structurally, it consists of a lipophilic stearic acid tail coupled to a piperidine headgroup via an amide linkage. While effective as an in vitro tool compound, its high lipophilicity and rapid metabolic clearance necessitate structural optimization for clinical utility.

This guide provides a comprehensive framework for using stearoylpiperidide as a starting point for medicinal chemistry campaigns, detailing the mechanistic basis of inhibition, Structure-Activity Relationship (SAR) strategies, and validated protocols for biochemical and cellular evaluation.

Mechanistic Basis & Signaling Pathway[4][5][6][7]

SCD1 is an endoplasmic reticulum (ER)-resident enzyme containing a di-iron center. It catalyzes the introduction of a cis-double bond at the


 position.

Mechanism of Action: Stearoylpiperidide functions primarily as a substrate competitive inhibitor . The C18 alkyl chain occupies the long hydrophobic substrate tunnel of the enzyme, mimicking the stearoyl-CoA substrate. The piperidine amide headgroup positions itself near the di-iron catalytic center, preventing the activation of molecular oxygen required for the desaturation reaction, but without the reactive thioester group necessary for turnover.

Pathway Visualization[4]

SCD1_Pathway SFA Saturated Fatty Acids (Stearoyl-CoA) SCD1 SCD1 Enzyme (Di-iron Center) SFA->SCD1 Substrate Binding MUFA Monounsaturated FA (Oleoyl-CoA) SCD1->MUFA Desaturation (Delta-9) O2_NADH O2 + NADH (Cofactors) O2_NADH->SCD1 Electron Transfer Lipid_Synthesis Triglycerides / Phospholipids MUFA->Lipid_Synthesis Incorporation Inhibitor Stearoylpiperidide (Scaffold) Inhibitor->SCD1 Competitive Inhibition (Blocks Substrate Tunnel)

Figure 1: SCD1 Catalytic Pathway and Inhibition Node.[2][3][4][5][6][7][8] Stearoylpiperidide competes with Stearoyl-CoA for the hydrophobic binding pocket.

Scaffold Optimization (SAR Strategy)

Direct use of stearoylpiperidide is limited by poor solubility and metabolic instability. The following SAR (Structure-Activity Relationship) strategy outlines how to evolve this scaffold into a lead candidate.

Structural Zones for Modification
Structural ZoneFunction in ScaffoldOptimization StrategyRationale
Tail (C18 Chain) Binds hydrophobic tunnel; mimics substrate.Introduce unsaturation or heteroatoms (e.g., ether links).Reduce LogP (lipophilicity) while maintaining binding affinity.
Linker (Amide) Connects head and tail; orients molecule.Replace with Urea or Heterocyclic linkers.Amides are susceptible to hydrolysis. Urea linkers often improve potency (IC50 < 10 nM).
Head (Piperidine) Interacts with catalytic core/cytosolic domain.Substitute with Pyridazine , Pyrazine , or fused systems.The piperidine nitrogen is a key interaction point.[9] Heteroaryl replacements improve metabolic stability.

Key Design Directive: Transition from Stearoyl-Piperidine-Amide


Aryl-Piperidine-Urea.
Citation: The evolution from simple amides to piperidine-aryl urea scaffolds has yielded compounds with nanomolar potency and improved oral bioavailability (biopharmaceutical classification).

Experimental Protocols

Protocol A: Microsomal SCD1 Biochemical Assay

The "Gold Standard" for determining intrinsic potency (IC50).

Principle: Measures the conversion of radiolabeled [14C]-Stearoyl-CoA to [14C]-Oleoyl-CoA using rat liver microsomes (RLM) or recombinant human SCD1 microsomes.

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Enzyme Source: Rat Liver Microsomes (induced by high-carbohydrate diet) or commercial hSCD1 microsomes.

  • Substrate: [1-14C]-Stearoyl-CoA (50 µM final).

  • Cofactor: NADH (2 mM).

  • Stop Solution: 10% KOH in Methanol.

Step-by-Step Workflow:

  • Preparation: Dilute test compounds (Stearoylpiperidide analogs) in DMSO. Final DMSO concentration in assay should be < 1%.

  • Pre-incubation: Mix 5 µg microsomal protein with test compound in Phosphate Buffer. Incubate at 25°C for 15 minutes .

    • Why? Allows the inhibitor to equilibrate with the active site before substrate competition begins.

  • Reaction Initiation: Add 20 µL of Substrate/Cofactor mix (NADH + [14C]-Stearoyl-CoA).

  • Reaction: Incubate at 37°C for 15 minutes .

    • Critical Control: Ensure reaction remains in the linear phase (typically <20% substrate conversion) to calculate accurate kinetics.

  • Quenching & Saponification: Add 200 µL of 10% KOH/MeOH. Heat at 80°C for 30 minutes.

    • Mechanism:[3][5][10][11][12][13] Hydrolyzes the CoA ester, releasing free fatty acids.

  • Acidification: Add 250 µL 2.5 M HCl to protonate fatty acids.

  • Extraction: Extract lipids with Hexane.

  • Analysis: Separate Stearic acid (C18:0) and Oleic acid (C18:[3]1) via Ag-Ion TLC or HPLC with radiometric detection.

  • Calculation:

    
    
    
Protocol B: Cellular Desaturation Index Assay

Validates membrane permeability and target engagement in a living system.

Cell Line: HepG2 (Human Hepatocellular Carcinoma) or 3T3-L1 Adipocytes.

Workflow Visualization:

Cellular_Assay Seed Seed HepG2 Cells (24-well plate) Treat Treat with Inhibitor (4 - 24 hours) Seed->Treat Pulse Pulse with D3-Stearic Acid (Deuterated Tracer) Treat->Pulse Extract Lipid Extraction (Folch Method) Pulse->Extract Deriv Derivatization (FAME Synthesis) Extract->Deriv GCMS GC-MS Analysis (Ratio C18:1 / C18:0) Deriv->GCMS

Figure 2: Cellular Lipid Profiling Workflow. Determines the Desaturation Index (DI).

Step-by-Step Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in MEM + 10% FBS. Allow to adhere overnight.
    
  • Treatment: Replace media with serum-free media containing the test compound (0.1 nM – 10 µM). Incubate for 4 hours.

  • Pulse Labeling: Add

    
    -Stearic Acid (or [14C]-Stearic Acid) to the media (final conc. 30 µM). Incubate for an additional 4 hours.
    
    • Note: Deuterated substrates (

      
      ) are preferred for Mass Spec analysis to avoid radioactivity.[14]
      
  • Lysis & Extraction: Wash cells with cold PBS. Harvest and extract total lipids using Chloroform:Methanol (2:1).

  • Derivatization: Transesterify lipids to Fatty Acid Methyl Esters (FAMEs) using 14% Boron Trifluoride (

    
    ) in methanol at 100°C for 30 mins.
    
  • Quantification: Analyze via GC-MS (Gas Chromatography-Mass Spectrometry).

  • Data Output: Calculate the Desaturation Index (DI) :

    
    
    
    • Efficacy: A potent inhibitor will significantly lower the DI compared to vehicle control.

Quality Control & Troubleshooting

To ensure data integrity (Trustworthiness), every assay plate must include:

  • Z-Factor: Must be > 0.5 for HTS validation.

  • Reference Inhibitor: Include CAY10566 or A939572 as a positive control.

    • Expected IC50: ~4-10 nM in microsomal assays.

  • Vehicle Control: DMSO (0% inhibition baseline).

  • Enzyme-Free Control: To measure background noise.

Common Failure Modes:

  • High Background: Incomplete separation of C18:0 and C18:1 during TLC/HPLC. -> Solution: Use Silver Nitrate (

    
    ) impregnated silica plates for superior resolution of unsaturated lipids.
    
  • Low Signal: Microsomes degrade upon freeze-thaw. -> Solution: Aliquot microsomes for single use; never refreeze.

References

  • Ntambi, J. M., et al. (2002). "Loss of stearoyl-CoA desaturase-1 function protects mice against adiposity."[13] Proceedings of the National Academy of Sciences, 99(17), 11482–11486. Link

  • Liu, G., et al. (2007). "Discovery of potent, selective, orally bioavailable stearoyl-CoA desaturase 1 inhibitors." Journal of Medicinal Chemistry, 50(13), 3086–3100. Link

  • Zhang, L., et al. (2010). "Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors."[1][7][15] Bioorganic & Medicinal Chemistry Letters, 20(5), 1547-1550. Link

  • Igal, R. A. (2010). "Stearoyl-CoA desaturase-1: a novel therapeutic target for cancer."[11] Carcinogenesis, 31(9), 1509–1515. Link

  • Cayman Chemical. "Stearoyl-CoA Desaturase Assay Kit Protocol." Cayman Chemical Product Support. Link

Sources

Method

Application Note: N-Stearoylpiperidine as a High-Stability Polymer Slip Agent

The following is a comprehensive Application Note and Protocol Guide for the use of N-Stearoylpiperidine as a polymer slip agent. This guide is designed for researchers and product development scientists in the pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol Guide for the use of N-Stearoylpiperidine as a polymer slip agent. This guide is designed for researchers and product development scientists in the pharmaceutical and polymer industries.

Executive Summary

N-Stearoylpiperidine (1-Stearoylpiperidine) represents a specialized class of tertiary amide slip agents. Unlike traditional primary amides (e.g., Oleamide, Erucamide) which rely on hydrogen bonding networks for surface stability, N-stearoylpiperidine utilizes a sterically hindered, non-hydrogen-bonding head group (the piperidine ring).

This structural distinction confers three critical advantages for high-performance applications, particularly in pharmaceutical packaging:

  • Superior Thermal Stability: The absence of the N-H bond prevents dehydration and degradation at processing temperatures exceeding 280°C, eliminating the "yellowing" common with primary amides.

  • Controlled Blooming: The bulky piperidine ring modulates the migration rate, preventing the "chalking" or excessive dusting often seen with fast-blooming agents.

  • Chemical Inertness: Reduced reactivity with sensitive Active Pharmaceutical Ingredients (APIs) in contact layers.

Chemical Identity & Mechanism of Action[1][2]

Material Characterization[3]
  • Chemical Name: 1-Stearoylpiperidine (N-Octadecanoylpiperidine)

  • CAS Number: 4694-12-6 (Representative)

  • Molecular Formula: C₂₃H₄₅NO

  • Molecular Weight: ~351.6 g/mol

  • Physical Form: Waxy solid / Flakes

  • Melting Point: ~40–50°C (Lower than Stearamide due to lack of intermolecular H-bonding)

Mechanism: The "Steric Migration" Model

Traditional slip agents migrate to the surface and form a lubricating layer via hydrogen bonding (dimerization). N-Stearoylpiperidine, being a tertiary amide, cannot hydrogen bond with itself. Instead, it relies on entropic incompatibility to migrate. Once at the surface, the bulky piperidine head groups create a "ball-bearing" effect, reducing the Coefficient of Friction (COF) without forming a rigid crystalline plate.

MigrationMechanism cluster_contrast Contrast with Primary Amides PolymerMatrix Polymer Matrix (Bulk) Amorphous Phase Heat Processing Heat (Extrusion) PolymerMatrix->Heat Melting SolubilityDrop Cooling Phase Solubility Decrease Heat->SolubilityDrop Quenching Migration Diffusion to Surface (Entropic Driver) SolubilityDrop->Migration Incompatibility SurfaceLayer Surface Monolayer (Piperidine Head Groups) Migration->SurfaceLayer Accumulation FrictionRed COF Reduction (Ball-Bearing Effect) SurfaceLayer->FrictionRed Tribology Primary Primary Amide (H-Bond Network) Tertiary N-Stearoylpiperidine (Steric Repulsion)

Figure 1: Mechanism of Action. N-stearoylpiperidine migrates due to cooling-induced incompatibility, forming a lubricating layer driven by steric repulsion rather than hydrogen bonding.

Application Protocol: Compounding & Extrusion

Objective: Incorporate N-stearoylpiperidine into a Low-Density Polyethylene (LDPE) matrix to achieve a target COF of < 0.25 without affecting optical clarity.

Materials
  • Resin: LDPE (MFI 2.0 g/10min ).

  • Additive: N-Stearoylpiperidine (Purity >98%).

  • Equipment: Co-rotating Twin Screw Extruder (L/D 40:1).

Dosage Guidelines
Application RequirementRecommended Dosage (ppm)Expected COF (Static)
Mold Release (Injection) 500 - 1000 ppm0.35 - 0.45
Standard Film Slip 1000 - 2000 ppm0.20 - 0.30
High-Speed Packaging 2000 - 3000 ppm< 0.20
Step-by-Step Compounding Protocol

Step 1: Masterbatch Preparation (Recommended) Direct dosing of waxy solids can cause screw slippage. Prepare a 5% Masterbatch.

  • Pre-blend: Tumble mix LDPE pellets with 5% N-stearoylpiperidine.

  • Feed: Use a gravimetric feeder.

  • Extrusion Profile: Keep the feed zone cool to prevent premature melting and bridging.

Step 2: Extrusion Parameters (Twin Screw)

  • Zone 1 (Feed): 140°C

  • Zone 2-4 (Compression): 170°C - 190°C

  • Zone 5-8 (Metering): 200°C - 210°C

  • Die: 210°C

  • Screw Speed: 300 RPM (High shear is acceptable due to thermal stability).

Step 3: Film Blowing / Casting

  • Process the masterbatch (let-down to final concentration) into film.

  • Critical Control Point: Cooling rate. Faster cooling locks the amorphous regions, potentially slowing migration initially. Allow 24-48 hours for equilibrium bloom.

CompoundingWorkflow RawMat Raw Materials LDPE + 5% N-SP TumbleMix Tumble Mixing Homogenization RawMat->TumbleMix Feeder Gravimetric Feeder (Avoid Bridging) TumbleMix->Feeder Extruder Twin Screw Extrusion Temp: 140-210°C Feeder->Extruder Pelletizing Pelletizing (Masterbatch) Extruder->Pelletizing LetDown Let-Down to Final (1000-3000 ppm) Pelletizing->LetDown FilmProcess Film Blowing/Casting LetDown->FilmProcess Maturation Maturation 24-48h @ 25°C FilmProcess->Maturation

Figure 2: Compounding and processing workflow for creating slip-modified films.

Validation Protocol: Testing & Characterization

To validate the efficacy and safety of the slip agent, the following battery of tests is required.

Coefficient of Friction (COF) Testing

Standard: ASTM D1894 Rationale: Measures the kinetic and static resistance of the film surface.

  • Conditioning: Condition films at 23°C / 50% RH for 48 hours.

  • Sled Weight: 200g.

  • Speed: 150 mm/min.

  • Acceptance Criteria: Kinetic COF < 0.25 (for high-speed lines).

Blocking Force

Standard: ASTM D3354 Rationale: N-stearoylpiperidine should prevent layers from fusing (blocking) under pressure.

  • Stack two film layers under a 1 psi load at 40°C for 24 hours.

  • Measure the force required to separate them.

Chemical Compatibility (Pharma Specific)

Rationale: Ensure the tertiary amide does not interact with drug compounds.

  • Extraction Study: Expose film to common solvents (Water, Ethanol, pH buffers).

  • Analysis: GC-MS to detect N-stearoylpiperidine leachables.

  • Limit: Must be below the Threshold of Toxicological Concern (TTC) or specific qualified limits.

Comparative Analysis: N-Stearoylpiperidine vs. Traditional Amides

FeatureOleamide (Primary)Erucamide (Primary)N-Stearoylpiperidine (Tertiary)
Bloom Rate Fast (Hours)Medium (Days)Controlled / Slow
Thermal Stability Low (Degrades >200°C)Medium (Degrades >240°C)High (Stable >280°C)
Yellowing High RiskModerate RiskNegligible
Mechanism H-Bonding NetworkH-Bonding NetworkSteric Repulsion
Pharma Suitability Low (Interactions)MediumHigh (Inert)

Troubleshooting Guide

  • Issue: Screw Slippage (Surging output).

    • Cause: Premature melting of the slip agent in the feed throat.

    • Solution: Lower Zone 1 temperature; move to a Masterbatch feed rather than powder.

  • Issue: High COF after 24 hours.

    • Cause: Slow migration due to high crystallinity of the polymer or insufficient dosage.

    • Solution: Anneal the film at 40°C for 6 hours to accelerate migration (blooming).

  • Issue: White powder on surface (Chalking).

    • Cause: Over-dosage (>4000 ppm).

    • Solution: Reduce dosage; N-stearoylpiperidine is efficient and requires less mass than Erucamide for similar coverage due to the bulky head group.

References

  • ASTM International. (2023). ASTM D1894-14: Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting. West Conshohocken, PA. Link

  • SpecialChem. (2024). Polymer Additives: Slip Agents and Anti-blocking Agents Mechanism.Link

  • PubChem. (2025).[1][2][3] Compound Summary: 1-Stearoylpiperidine (CAS 4694-12-6). National Library of Medicine. Link

  • Zweifel, H., Maier, R. D., & Schiller, M. (2009). Plastics Additives Handbook. Hanser Publishers. (Reference for amide thermal stability mechanisms).
  • Croda Polymer Additives. (2023). Understanding Slip: Primary vs Secondary Amides. (General industry reference for amide classification). Link

Sources

Application

Microwave-assisted synthesis of 1-(Piperidin-1-yl)octadecan-1-one

Application Note: Precision Microwave Synthesis of 1-(Piperidin-1-yl)octadecan-1-one Executive Summary This guide details a high-efficiency, solvent-free protocol for the synthesis of 1-(Piperidin-1-yl)octadecan-1-one vi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Microwave Synthesis of 1-(Piperidin-1-yl)octadecan-1-one

Executive Summary

This guide details a high-efficiency, solvent-free protocol for the synthesis of 1-(Piperidin-1-yl)octadecan-1-one via microwave-assisted direct amidation.[1] Unlike traditional Schotten-Baumann reactions that require corrosive acyl chlorides or atom-inefficient coupling agents (e.g., DCC, EDC), this method utilizes the atom-economic condensation of stearic acid and piperidine.[1]

Key Advantages:

  • Green Chemistry: 100% Atom Economy (water is the only byproduct).

  • Speed: Reaction times reduced from 12+ hours (thermal reflux) to <20 minutes.

  • Purity: Eliminates trace coupling reagent byproducts (ureas), simplifying purification.

Scientific Foundation[1]

Reaction Mechanism

The synthesis proceeds via a Direct Thermal Amidation pathway, accelerated by dielectric heating.

  • Salt Formation (Fast): Stearic acid protonates piperidine to form the piperidinium stearate salt. This is an exothermic equilibrium.

  • Dehydration (Rate-Determining): Under microwave irradiation, the salt undergoes dehydration to form the amide bond.[1] The high polarity of the ionic salt intermediate makes it an excellent microwave absorber (high loss tangent,

    
    ), allowing for rapid internal heating that overcomes the high activation energy of amide formation.[1]
    

Mechanism Reactants Stearic Acid + Piperidine Salt Piperidinium Stearate (Ionic Salt) Reactants->Salt Acid-Base (Fast, Exothermic) TS [Transition State] Dipolar Polarization Salt->TS MW Irradiation (High tan δ) Product N-Stearoylpiperidine + H₂O TS->Product - H₂O (Dehydration)

Figure 1: Mechanistic pathway of microwave-assisted direct amidation.[1]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Stearic Acid (≥98% purity)

    • Piperidine (≥99%, redistilled if yellow)

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover, Biotage Initiator) or Multi-mode system with fiber-optic temp control.[1]

    • 10 mL or 30 mL Borosilicate pressure vials with silicone/PTFE septa.

    • Magnetic stir bars.

Step-by-Step Procedure (Solvent-Free)

Step 1: Reactant Loading

  • Weigh 2.84 g (10 mmol) of Stearic Acid directly into a 10 mL microwave vial.

  • Add 1.2 mL (12 mmol, 1.2 eq) of Piperidine.

    • Note: A slight excess of amine ensures complete consumption of the fatty acid, which is harder to remove than the volatile amine.[1]

  • Add a magnetic stir bar and cap the vial tightly.

Step 2: Pre-Reaction (Salt Formation)

  • Allow the mixture to sit at room temperature for 2 minutes. You will observe an exotherm and the formation of a viscous semi-solid (the ammonium salt).

  • Expert Tip: If the salt is too solid to stir, heat gently to 60°C on a hotplate until it melts into a homogenous oil before placing in the microwave.

Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSettingRationale
Control Mode Dynamic (Temperature Control)Prevents thermal runaway.[1]
Temperature 150 °C Sufficient energy to drive dehydration (-H₂O).
Hold Time 15 Minutes Optimized for >98% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff (reaction generates steam).
Power Max 200W (Variable)System adjusts power to maintain 150°C.
Stirring HighEssential for uniform heat distribution.

Step 4: Work-up & Purification [1]

  • Cooling: Allow the vial to cool to <50°C. The mixture will solidify.

  • Dissolution: Add 20 mL of Ethyl Acetate (EtOAc) to the vial and stir to dissolve the crude product.

  • Acid Wash (Remove Amine): Transfer to a separatory funnel. Wash with 10 mL of 1M HCl .

    • Chemistry: Converts excess piperidine to water-soluble piperidinium chloride.[1]

  • Base Wash (Remove Acid): Wash the organic layer with 10 mL of Saturated NaHCO₃ .

    • Chemistry: Removes any unreacted stearic acid as sodium stearate.

  • Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Polish: If necessary, recrystallize from cold Hexane or Ethanol/Water (9:1) .

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up Step1 Combine: Stearic Acid (1 eq) Piperidine (1.2 eq) Step2 Salt Formation: Wait 2 mins or melt at 60°C Step1->Step2 Step3 Microwave Irradiation 150°C | 15 min | Solvent-Free Step2->Step3 Step4 Dissolve in EtOAc Step3->Step4 Step5 Wash 1: 1M HCl (Removes Piperidine) Step4->Step5 Step6 Wash 2: Sat. NaHCO₃ (Removes Stearic Acid) Step5->Step6 Step7 Evaporate & Recrystallize Step6->Step7

Figure 2: Operational workflow for the synthesis and purification of N-stearoylpiperidine.

Characterization & Validation

The isolated product should be a low-melting white solid or semi-solid (mp ~35-40°C).[1]

TechniqueExpected SignalInterpretation
FT-IR 1640-1650 cm⁻¹ (Strong)Amide I band (C=O stretch).[1] Distinct from acid C=O (~1710 cm⁻¹).
FT-IR Absence of 2500-3300 cm⁻¹Disappearance of broad O-H stretch of stearic acid.[1]
¹H NMR (CDCl₃)δ 3.55 & 3.40 ppm (m, 4H)N-CH₂ protons of piperidine ring.
¹H NMR (CDCl₃)δ 2.32 ppm (t, 2H)α-Methylene protons (-CH₂-CO-N).[1]
¹H NMR (CDCl₃)δ 1.25 ppm (broad s)Bulk methylene chain of stearic acid.
¹H NMR (CDCl₃)δ 0.88 ppm (t, 3H)Terminal methyl group.
MS (ESI) [M+H]⁺ = 352.36 Confirms molecular weight (C₂₃H₄₅NO).

Expert Troubleshooting

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Water buildup in the closed vessel can establish equilibrium.

    • Solution: Add 100 mg of molecular sieves (4Å) to the reaction vial or use an "Open Vessel" mode with a condenser if available, though this requires higher power.

  • Problem: Dark/Brown Product.

    • Cause: Thermal degradation of piperidine or oxidation at >160°C.

    • Solution: Reduce temperature to 140°C and extend time to 25 minutes. Ensure inert atmosphere (N₂ purge) before capping.

  • Problem: Product is an Oil.

    • Cause: Trace solvent or piperidine remaining.

    • Solution: Dry under high vacuum for 4 hours. N-stearoylpiperidine has a low melting point; if it remains oily, cool to 4°C to induce crystallization.[1]

References

  • Direct Amidation on Solid Support: Ojeda-Porras, A., et al. "Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support."[1] Green Chemistry, 2015.[1][2] Link

  • Solvent-Free Fatty Acid Amidation: Perreux, L., et al. "Solvent-free preparation of amides from acids and primary amines under microwave irradiation."[1] Tetrahedron, 2002.[1] Link

  • Catalyst-Free MW Synthesis: Ginting, B.S., et al. "Non-catalytic synthesis of fatty acid alkanolamides...[1] under microwave irradiation." Rasayan Journal of Chemistry, 2023.[1] Link

  • General MW Amidation Review: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.[1] Link

  • Piperidine Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine."[1] Link

Sources

Method

Application Note: Thermodynamic Recrystallization Strategies for the Purification of Stearoyl Piperidide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the purification of stearoyl piperidide (N-stearoylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the purification of stearoyl piperidide (N-stearoylpiperidine) utilizing optimized solvent systems.

Physicochemical Profiling & Causality of Solvation

Stearoyl piperidide is a classic long-chain fatty acid amide characterized by a stark structural dichotomy: a highly hydrophobic 18-carbon aliphatic tail coupled to a slightly polar, tertiary amide headgroup (the piperidine ring). This distinct amphiphilic-like, yet predominantly lipophilic nature dictates its thermodynamic behavior in solution.

During the synthesis of stearoyl piperidide from stearic acid and piperidine, the crude mixture typically contains three classes of impurities:

  • Unreacted Stearic Acid: Highly non-polar tail with a protic headgroup.

  • Unreacted Piperidine / Piperidine Salts: Highly polar, basic, and water-soluble.

  • Coupling Reagent Byproducts: Depending on the synthetic route, this may include polymerized ureas (e.g., DCU if DCC is used) or acidic residues (if synthesized via acid chlorides)[1].

The goal of recrystallization is to manipulate the dielectric constant of the solvent environment so that the lattice energy of the stearoyl piperidide crystal is overcome at elevated temperatures, but strongly favored at lower temperatures, while impurities remain fully solvated in the mother liquor[2].

Solvent System Selection Rationale

Selecting the correct solvent system requires matching the solvent's polarity index to the specific impurity profile of your crude mixture.

  • System A: Absolute Ethanol (The Protic Standard) Ethanol is highly effective for fatty acid piperidides[1]. At 70°C, ethanol hydrogen-bonds with the tertiary amide carbonyl, disrupting the crystal lattice and dissolving the compound. Upon cooling to 4°C, the entropic penalty of solvating the bulky C18 tail forces the stearoyl piperidide to crystallize. Polar impurities (like piperidine hydrochloride) remain highly soluble in cold ethanol and are easily washed away[2].

  • System B: Hexane / Ethyl Acetate (The Tunable Aprotic Matrix) When unreacted stearic acid is the primary impurity, protic solvents can sometimes lead to co-crystallization. A mixed aprotic system (typically 8:2 Hexane:EtOAc) provides a tunable dielectric environment. Hexane solvates the C18 tail, while ethyl acetate disrupts the polar interactions of the amide headgroup. This system is highly effective for separating the product from unreacted fatty acids[3].

Quantitative Comparison of Solvent Systems
Solvent SystemPolarity IndexBoiling Point (°C)Solvation MechanismPrimary Impurity Targeted
Absolute Ethanol 5.278.4H-bonding to amide corePiperidine salts, polar reagents
Hexane / EtOAc (8:2) ~1.0~68 (azeotrope)Tunable lipophilic tail solvationUnreacted stearic acid
Acetone 5.156.0Cold-precipitation of aliphatic chainMixed lipophilic/polar species

Recrystallization Workflow & Decision Matrix

The following logic tree dictates the experimental approach based on the crude impurity profile.

G Start Crude Stearoyl Piperidide (Contains Impurities) ImpurityCheck Primary Impurity Profile? Start->ImpurityCheck PolarImp Polar Impurities (Piperidine Salts, Coupling Agents) ImpurityCheck->PolarImp NonPolarImp Non-Polar Impurities (Unreacted Stearic Acid) ImpurityCheck->NonPolarImp SolventEtOH Absolute Ethanol (Protic System) PolarImp->SolventEtOH SolventHexEA Hexane / EtOAc (8:2) (Aprotic Tunable System) NonPolarImp->SolventHexEA Heat Dissolution at 60-70°C & Hot Filtration SolventEtOH->Heat SolventHexEA->Heat Cool Controlled Cooling (25°C to 4°C) Nucleation & Growth Heat->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Validate Validation (TLC, NMR, DSC) Isolate->Validate

Figure 1: Decision matrix and workflow for the recrystallization of stearoyl piperidide.

Detailed Experimental Protocols

The following protocol utilizes Absolute Ethanol , which is the industry standard for isolating piperidine-based fatty acid amides[1],[2].

Step 1: Thermodynamic Dissolution
  • Transfer the crude stearoyl piperidide to a suitably sized round-bottom flask equipped with a reflux condenser.

  • Add absolute ethanol dropwise while heating the flask in an oil bath set to 75°C.

  • Causality: Incremental solvent addition prevents over-dilution. You must achieve a saturated solution exactly at the boiling point. Excess solvent will drastically reduce your final yield by keeping the product solvated even at low temperatures[3].

Step 2: Hot Filtration
  • Once the product is fully dissolved, immediately pass the boiling solution through a pre-warmed fluted filter paper into a clean Erlenmeyer flask.

  • Causality: This step removes insoluble polymerized byproducts (e.g., urea derivatives from coupling reactions) before they can act as unwanted nucleation sites during the cooling phase.

Step 3: Controlled Nucleation and Crystal Growth
  • Allow the filtrate to cool to room temperature (25°C) undisturbed over 2 hours.

  • Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 4 hours.

  • Causality: Do not crash-cool the solution in an ice bath immediately. Rapid precipitation causes amorphous solid formation, which physically traps the impurity-laden mother liquor inside the crystal lattice. Slow, controlled cooling promotes the thermodynamic growth of pure, highly ordered crystal lattices.

Step 4: Isolation and Cold Washing
  • Isolate the newly formed crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume (e.g., 5-10 mL) of ice-cold absolute ethanol.

  • Causality: The ice-cold wash displaces the residual mother liquor from the surface of the crystals without providing enough thermal energy to re-dissolve the purified stearoyl piperidide.

The Self-Validating Quality Control Loop

A robust protocol must prove its own efficacy before the material is moved to downstream applications. Do not discard the mother liquor until this validation loop is complete.

  • Chromatographic Validation: Spot the crude mixture, the purified crystals (dissolved in a drop of DCM), and the mother liquor on a Silica Gel 60 TLC plate (Eluent: 8:2 Hexane/EtOAc).

    • Success State: The crystal lane shows a single, dense spot. The mother liquor lane shows the impurity spots and only a faint trace of the product.

    • Failure State: If the mother liquor contains a heavy product spot, your solvent volume was too high. You must concentrate the mother liquor in vacuo and perform a second-crop crystallization.

  • Thermal Validation: Perform a capillary melting point analysis or Differential Scanning Calorimetry (DSC) on the dried crystals. A sharp melting transition range of less than 1.5°C validates the absence of lattice impurities.

References

  • "Fatty Acids in Heterocyclic Synthesis. Part XVII: Synthesis of Non Ionic Surfactants Containing Piperidine, Piperazine, Imidazole Based on Thiadiazole and Microbiological Activities Evaluation." Scientific Research Publishing (SciRP) / International Journal of Organic Chemistry. URL: [Link]

  • "SYNTHESIS AND STUDY OF AMIDE SOLEIN BASED ON OLEIC ACID AND PIPERIDINE." RSC Advances. URL: [Link]

  • "PIPERIDINE DERIVATIVE COMPOUNDS AND DRUGS CONTAINING THE COMPOUNDS AS THE ACTIVE INGREDIENT." European Patent Office (EPO) EP1481969A1.

Sources

Application

Application Note: Catalytic Direct Amidation of Stearic Acid and Piperidine

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Content Focus: Mechanistic rationale, scalable protocols, and catalytic optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Content Focus: Mechanistic rationale, scalable protocols, and catalytic optimization for aliphatic amidation.

Introduction & Strategic Rationale

The synthesis of N-stearoyl piperidine (1-(1-oxooctadecyl)piperidine) via the direct condensation of stearic acid and piperidine represents a classical challenge in organic synthesis. Stearic acid is an unactivated, long-chain aliphatic carboxylic acid, while piperidine is a nucleophilic but sterically demanding secondary cyclic amine.

Historically, direct amidation without coupling agents required extreme thermal conditions (>160 °C) to overcome the stable, unreactive ammonium carboxylate salt that forms immediately upon mixing [1]. Such harsh conditions lead to substrate degradation, poor atom economy, and dark, tarry byproducts. To bypass this, modern process chemistry relies on catalytic direct amidation . By employing Lewis acidic transition metals or boron-based catalysts, the activation energy for the dehydration step is significantly lowered, allowing the reaction to proceed smoothly at solvent reflux temperatures (e.g., 110 °C in toluene) [2].

This application note details two highly efficient, field-proven catalytic methodologies—Zirconium-catalyzed and Boric Acid-catalyzed amidation—providing the mechanistic causality and self-validating protocols required for scalable drug development and materials research.

Mechanistic Insights: Causality in Catalyst Selection

Understanding the fundamental operando chemistry of these catalysts is critical for troubleshooting and scaling.

Zirconium-Catalyzed Amidation (ZrCl₄)

Group IV metal salts, particularly Zirconium(IV) chloride (


), are exceptionally potent for direct amidation. Recent operando studies reveal that 

does not act merely as a simple monomeric Lewis acid. Instead, it rapidly hydrolyzes in the presence of carboxylic acids to form highly active dodeca- and hexazirconium oxo clusters (

and

)
[1].
  • Causality of Reactivity: These oxo clusters provide multiple adjacent Lewis acidic Zr(IV) sites. The stearate carboxylate binds to these sites, withdrawing electron density from the carbonyl carbon and rendering it highly susceptible to nucleophilic attack by piperidine.

  • Advantage: Zr-catalysis is extremely fast (typically 4–8 hours) and often proceeds even without rigorous water scavenging, though removing water drives the equilibrium to completion [2].

Boron-Catalyzed Amidation ( )

Boric acid is a green, inexpensive, and highly atom-economical catalyst. The mechanism proceeds via the formation of an electrophilic monoacyloxyboron intermediate or a bridged B–O–B motif [3].

  • Causality of Reactivity: The boron atom coordinates with the oxygen of the stearic acid, activating the carbonyl. However, because this activation is reversible and sensitive to hydrolysis, continuous water removal (via a Dean-Stark trap or molecular sieves) is an absolute thermodynamic requirement to drive the reaction forward [4].

G SA Stearic Acid + B(OH)3 Act Acyloxyboron Intermediate SA->Act -H2O (Dean-Stark) Nuc Piperidine Attack Act->Nuc +Piperidine Prod Stearoyl Piperidine + H2O Nuc->Prod C-N Bond Formation Prod->SA Catalyst Recycle

Fig 1. Mechanistic pathway of boric acid-catalyzed amidation requiring continuous dehydration.

Quantitative Data: Method Comparison

The following table synthesizes the operational parameters and expected outcomes for the amidation of stearic acid with piperidine across different methodologies.

Table 1: Comparison of Amidation Methods for Stearic Acid and Piperidine

MethodCatalystLoading (mol%)Temp (°C)Time (h)Yield (%)Primary Byproduct
Thermal (Uncatalyzed) NoneN/A160–18024–48< 40%Degradation products
Boron-Catalyzed

5–10110 (Toluene)16–2485–95%

Zirconium-Catalyzed

5110 (Toluene)4–8> 90%

Data synthesized from established synthetic benchmarks [1, 2, 4].

Experimental Protocols

Protocol A: Boric Acid-Catalyzed Amidation (Green & Scalable)

This protocol utilizes continuous azeotropic distillation. It is highly scalable and utilizes inexpensive reagents.

Reagents:

  • Stearic Acid: 10.0 g (35.1 mmol, 1.0 equiv)

  • Piperidine: 3.59 g / 4.16 mL (42.2 mmol, 1.2 equiv)

  • Boric Acid (

    
    ): 108 mg (1.75 mmol, 5 mol%)
    
  • Toluene: 70 mL

Step-by-Step Methodology:

  • Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Charging: Add stearic acid, piperidine, boric acid, and toluene to the flask.

  • Reflux & Dehydration: Heat the mixture to 110 °C (oil bath at 130 °C) under vigorous stirring. Monitor the collection of water in the Dean-Stark trap.

  • In-Process Control (IPC): After 16 hours, sample the reaction. Perform TLC (Hexanes:EtOAc 8:2, Ninhydrin stain for piperidine, PMA stain for stearic acid/product) to confirm the disappearance of stearic acid.

  • Quench & Workup: Cool the reaction to room temperature.

    • Expert Insight on Causality: Do NOT wash with aqueous sodium hydroxide or bicarbonate to remove unreacted stearic acid. Stearic acid converts to sodium stearate (soap), which will cause an intractable emulsion.

    • Self-Validating Workup: Wash the organic layer with 1M HCl (2 × 30 mL) to remove excess piperidine. Instead of a base wash, pass the organic phase through a short plug of silica gel (eluting with EtOAc) to trap unreacted stearic acid and boric acid.

  • Isolation: Dry the filtrate over anhydrous

    
    , filter, and concentrate under reduced pressure to yield N-stearoyl piperidine as a waxy off-white solid.
    
Protocol B: Zirconium-Catalyzed Amidation (Rapid & High-Yielding)

This protocol utilizes the high Lewis acidity of Zr oxo clusters for rapid turnover.

Reagents:

  • Stearic Acid: 10.0 g (35.1 mmol, 1.0 equiv)

  • Piperidine: 3.29 g / 3.81 mL (38.6 mmol, 1.1 equiv)

  • Zirconium(IV) Chloride (

    
    ): 409 mg (1.75 mmol, 5 mol%)
    
  • Toluene: 70 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: While

    
     clusters are somewhat moisture tolerant operando, initial setup should be done under a dry nitrogen atmosphere to prevent premature bulk hydrolysis of the catalyst.
    
  • Charging: Add stearic acid and

    
     to the flask containing toluene. Stir for 5 minutes (solution may become slightly cloudy as oxo clusters form). Add piperidine dropwise.
    
  • Reflux: Heat to 110 °C. A Dean-Stark trap is optional but recommended to ensure maximum yield.

  • IPC: Check conversion via GC-MS or TLC after 4 hours. The reaction is typically complete within 4–6 hours due to the superior activation by the Zr-oxo clusters.

  • Workup: Cool to room temperature. Quench with 20 mL of water. Filter the biphasic mixture through a pad of Celite to remove precipitated zirconium oxides. Separate the organic layer, wash with 1M HCl (30 mL) and brine (30 mL), dry over

    
    , and concentrate.
    

G Step1 1. Reagent Assembly Stearic Acid, Piperidine, Catalyst, Toluene Step2 2. Reflux & Dehydration 110°C, Dean-Stark Trap Step1->Step2 Step3 3. Acid Wash (1M HCl) Removes Excess Piperidine Step2->Step3 Step4 4. Silica Plug Filtration Traps Unreacted Acid & Catalyst Step3->Step4 Step5 5. Solvent Evaporation Yield: Pure N-Stearoyl Piperidine Step4->Step5

Fig 2. Self-validating operational workflow for catalytic amidation avoiding emulsion-prone base washes.

Conclusion

The transition from stoichiometric coupling agents to catalytic direct amidation represents a major leap in synthetic efficiency and green chemistry. By selecting the appropriate catalyst—Boric acid for cost-effective, scalable dehydration, or Zirconium chloride for rapid, highly activated condensation—researchers can efficiently synthesize N-stearoyl piperidine. The protocols provided herein bypass traditional workup pitfalls (such as saponification-induced emulsions), ensuring a self-validating, high-purity product stream suitable for advanced downstream applications.

References

  • National Institutes of Health (NIH)
  • Chemical Communications (RSC Publishing)
  • National Institutes of Health (NIH)
  • Boric acid-catalyzed amide formation from carboxylic acids and amines Organic Syntheses Procedure URL

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of stearoyl piperidide in aqueous buffers

This guide addresses the technical challenge of solubilizing Stearoyl Piperidide (N-stearoylpiperidine), a highly lipophilic fatty acid amide often used as a substrate or standard in lipid metabolism research (e.g., Fatt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenge of solubilizing Stearoyl Piperidide (N-stearoylpiperidine), a highly lipophilic fatty acid amide often used as a substrate or standard in lipid metabolism research (e.g., Fatty Acid Amide Hydrolase - FAAH assays).

Executive Summary & Mechanism of Failure

The Problem: Stearoyl piperidide consists of a long hydrophobic C18 fatty chain (stearoyl) attached to a piperidine ring via an amide bond. Its calculated LogP is approximately 7.5–8.0 , making it practically insoluble in water.

The Failure Mode: Users typically dissolve the compound in DMSO or Ethanol (stock) and then pipette it into an aqueous buffer.

  • Observation: The solution turns cloudy immediately, or the compound crashes out as invisible micro-aggregates over 10–20 minutes.

  • Consequence: Inconsistent enzyme kinetics, "noisy" data, and significant loss of effective substrate concentration due to adhesion to plasticware.

The Solution: You cannot "dissolve" stearoyl piperidide in water; you can only disperse it.[1] Successful protocols rely on kinetic stabilization using carrier proteins (BSA) or detergents (Triton X-100) to form stable micelles or protein-lipid complexes before the hydrophobic crash occurs.

Diagnostic Flowchart: Why is my compound precipitating?

Use this decision tree to identify the root cause of your solubility failure.

Troubleshooting Start Start: Solution is Cloudy or Data is Inconsistent CheckStock 1. Check Stock Solvent Start->CheckStock IsDMSO Is Stock DMSO? CheckStock->IsDMSO CheckConc 2. Check Final Conc. IsDMSO->CheckConc Yes Action1 Switch to DMSO (Ethanol evaporates/precipitates faster) IsDMSO->Action1 No (Ethanol/Other) IsHigh > 100 µM in Buffer? CheckConc->IsHigh CheckAdd 3. Check Additives IsHigh->CheckAdd No Action2 Reduce Conc. (Limit is ~50-100 µM w/ carrier) IsHigh->Action2 Yes HasBSA Buffer has BSA/Detergent? CheckAdd->HasBSA Action3 CRITICAL ERROR: Add 0.1% Triton X-100 or 0.5% BSA to Buffer HasBSA->Action3 No Action4 Check Mixing Speed (Vortex immediately upon addition) HasBSA->Action4 Yes

Figure 1: Diagnostic decision tree for identifying precipitation causes in lipophilic amide workflows.

Technical Troubleshooting Guide

Issue 1: "The stock solution precipitates when stored at -20°C."

Cause: Stearoyl piperidide has a high melting point and low solubility even in organic solvents at low temperatures. Solution:

  • Solvent: Use 100% Anhydrous DMSO . Avoid Ethanol for long-term storage as evaporation changes concentration.

  • Concentration: Do not exceed 10 mM for the stock solution. While 20 mM is theoretically possible, it often requires repeated heating/sonication cycles which can degrade the compound.

  • Recovery: If precipitate forms, warm the vial to 37°C and vortex/sonicate for 5 minutes before every use.

Issue 2: "Immediate cloudiness upon adding stock to the assay buffer."

Cause: The "Hydrophobic Crash." When a droplet of DMSO enters water, the DMSO disperses instantly, leaving the lipophilic molecules stranded. They aggregate into visible particles within milliseconds. Solution: The "Carrier-First" Method You must modify the receiving buffer before adding the compound.

  • Add BSA: Supplement your buffer with 0.05% – 0.5% Fatty Acid-Free BSA . The albumin binds the lipid tail, keeping it in solution [1].

  • Add Detergent: For enzyme assays (like FAAH), use 0.05% – 0.1% Triton X-100 . This forms mixed micelles that present the substrate to the enzyme [2].

Issue 3: "My IC50 values are shifting/inconsistent."

Cause: Plastic binding. Stearoyl piperidide adheres avidly to polypropylene (tips, tubes) and polystyrene (plates). Solution:

  • Glass Pre-dilution: Perform intermediate dilutions in glass vials , not plastic microfuge tubes.

  • Low-Retention Plastic: Use low-retention pipette tips.

  • Minimize Steps: Do not perform serial dilutions in aqueous buffer. Perform serial dilutions in 100% DMSO , then transfer a fixed volume (e.g., 1 µL) to the assay plate wells containing the aqueous buffer.

Optimized Protocol: The "Stabilized Injection" Method

This protocol is validated for generating stable 100 µM dispersions for enzymatic assays.

Reagents:

  • Stock: 10 mM Stearoyl Piperidide in DMSO.

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0 (Standard FAAH buffer).

  • Stabilizer: Triton X-100 (Molecular Biology Grade).

Step-by-Step Workflow:

  • Prepare "2X" Stabilized Buffer:

    • To your Assay Buffer, add Triton X-100 to a final concentration of 0.2% (v/v).[2]

    • Why? When you add the substrate, the final detergent concentration will be 0.1%, which is above the Critical Micelle Concentration (CMC) of Triton X-100 (~0.2 mM), ensuring micelle formation [3].

  • The "Jet Injection" Technique:

    • Place the 2X Stabilized Buffer on a vortex mixer set to medium speed .

    • While vortexing, inject the DMSO stock directly into the center of the vortex (submerged tip is best, but avoid touching the walls).

    • Ratio: Add 1 part DMSO stock to 100 parts buffer (e.g., 10 µL stock into 990 µL buffer).

    • Result: A clear to slightly opalescent solution.[3] Do not simply drop the DMSO on top of a static solution.

  • Incubation:

    • Allow the solution to equilibrate at room temperature for 5 minutes.

    • Use within 2 hours.

Data & Chemical Properties

Solubility Profile Table
Solvent / MediumSolubility Limit (Est.)StabilityNotes
Pure Water < 10 nMN/AImmediate precipitation.
DMSO ~20 mMHighRecommended stock solvent.[4] Freezes at 18°C.
Ethanol ~5-10 mMModerateEvaporation risks; lower solubility than DMSO.
PBS (No Additives) < 1 µMVery LowUnstable; adheres to plastic.
PBS + 0.1% Triton X-100 ~100 µMHighForms mixed micelles; stable for hours.
PBS + 0.1% BSA ~50-100 µMHighForms Protein-Lipid complexes.
Physicochemical Properties[5][6][7][8][9][10][11][12][13]
  • Molecular Weight: ~351.6 g/mol

  • LogP (Predicted): 7.5 – 8.0 (Highly Lipophilic)

  • pKa: The amide nitrogen is neutral .

    • Critical Note: Unlike piperidine (pKa ~11), the N-stearoylpiperidine amide bond is not basic. Adjusting pH to acidic conditions will NOT improve solubility and may hydrolyze the amide bond over time.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the precipitate in the buffer? A: Only if you are using detergents (Triton/Tween). If you are using BSA, do not sonicate ; it will denature the protein and cause the albumin itself to aggregate, worsening the problem. For detergent-based buffers, a bath sonicator (30 sec) can help disperse initial aggregates.

Q: Why not use Ethanol instead of DMSO? A: Ethanol is acceptable, but it has a higher vapor pressure (concentration changes over time) and generally lower solubilizing power for C18 chains compared to DMSO. Furthermore, ethanol can inhibit certain enzymatic reactions at lower concentrations than DMSO.

Q: Can I use Cyclodextrins (e.g., HP-β-CD)? A: Yes. Hydroxypropyl-β-cyclodextrin is an excellent alternative if detergents or BSA interfere with your specific assay. Use 2–5 equivalents of CD per mole of stearoyl piperidide. However, for FAAH assays, Triton X-100 is the industry standard [2].

Q: The solution is clear, but I see no activity. Why? A: The compound may be stuck to the tube walls. If you prepared a dilute solution (e.g., 1 µM) in a plastic tube without carrier protein/detergent, up to 90% of the compound can be lost to the plastic surface within minutes. Always use a carrier (BSA/Detergent) in the dilution step.

References

  • Savary, S., et al. (1992). "Solubility of long-chain fatty acids in phosphate buffer at pH 7.4." Biochimica et Biophysica Acta (BBA). Demonstrates the necessity of carriers for long-chain lipid solubility.

  • Cayman Chemical. (2023). "Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit Booklet." Standard protocol utilizing DMSO stocks and detergent-based buffers for lipophilic amides.

  • Wang, J., et al. (2008). "Development of highly sensitive fluorescent assays for fatty acid amide hydrolase." Analytical Biochemistry. Details the use of Triton X-100 and DMSO to solubilize substrates for FAAH kinetics.

  • BenchChem. (2025).[4][5] "Troubleshooting poor solubility of piperidine-4-acetic acid compounds." (General reference for piperidine derivative solubility principles).

Sources

Optimization

Technical Support Center: Optimizing Stearoyl Piperidide Bloom Rate in Pharmaceutical Polyolefin Films

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, polymer scientists, and drug development professionals working with polyolefin packaging (e.g., blow-fill-seal cont...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, polymer scientists, and drug development professionals working with polyolefin packaging (e.g., blow-fill-seal containers, IV bags, and blister packs). Here, we address the complex migration kinetics of stearoyl piperidide —a specialized, bulky amide slip agent—and provide actionable troubleshooting for optimizing its bloom rate without compromising pharmaceutical integrity.

Mechanistic Foundation: The Physics of Controlled Bloom

In pharmaceutical packaging, standard primary amides like erucamide and oleamide are often unsuitable. While they rapidly reduce the coefficient of friction (COF)[1], their fast migration can cause excessive surface accumulation. This accumulation interferes with heat sealing, lamination, and printing, and drastically increases the risk of Extractables and Leachables (E&L) contaminating the drug product[2].

Stearoyl piperidide addresses this by replacing the primary amine headgroup with a bulky piperidine ring. This structural modification fundamentally alters its diffusion thermodynamics. Slip agents migrate exclusively through the amorphous regions of a semi-crystalline polyolefin matrix (like PE or PP), as the crystalline domains are impermeable[3]. The bulky piperidine ring increases the molecule's cross-sectional area, creating high steric hindrance. This significantly lowers its diffusion coefficient (


) according to Fickian diffusion models, resulting in a slow, highly controlled bloom rate akin to high-molecular-weight secondary amides[4].

MigrationMechanism cluster_matrix Polyolefin Matrix A Crystalline Regions (Impermeable) B Amorphous Regions (Diffusion Channels) C Film Surface (Microcrystalline Layer) B->C Slow/Controlled Bloom B->C Fast Bloom D Stearoyl Piperidide (Bulky Piperidine Ring) D->B High Steric Hindrance E Primary Amide (e.g., Erucamide) E->B Low Steric Hindrance

Fig 1: Mechanistic comparison of stearoyl piperidide vs. primary amides in polyolefin matrices.

Diagnostic Troubleshooting & FAQs

Q1: Our kinetic COF is remaining above 0.4 even after 72 hours of film storage. Is the slip agent failing? A1: Not necessarily. Primary amides typically reach equilibrium within 24–48 hours[1]. However, bulky amides like stearoyl piperidide require extended time (often 7 to 14 days) to bloom fully due to their lower diffusion coefficients. Furthermore, if you are using a highly crystalline resin like HDPE or isotactic PP, the tortuosity of the amorphous diffusion pathways is increased, further retarding migration[3]. Actionable Fix: If faster processing is required, do not increase the loading of stearoyl piperidide. Instead, consider conditioning the film rolls at a slightly elevated temperature (e.g., 35°C) to increase amorphous chain mobility, or utilize a synergistic blend with a trace amount of a primary amide to "push" the bulky molecules to the surface[5].

Q2: We are experiencing heat seal failures on our Form-Fill-Seal (FFS) lines. Could stearoyl piperidide be the cause? A2: While stearoyl piperidide is designed to prevent the "over-blooming" that typically causes seal failures, excessive winding tension on the film roll can mechanically force the additive to the surface faster than predicted[2]. Additionally, if the loading exceeds the solubility limit of the specific polyolefin grade (typically >1500 ppm for controlled-slip agents), the excess will rapidly exude and act as a contaminant at the seal interface. Actionable Fix: Verify that your dosing is between 500–1000 ppm. Reduce the winding tension on the chill roll to prevent pressure-induced exudation.

Q3: How does stearoyl piperidide minimize Extractables and Leachables (E&L) in liquid drug formulations? A3: In applications like IV bags, the inner polyolefin layer is in direct contact with the drug. Fast-blooming agents accumulate at this interface and easily partition into the aqueous or lipid-based drug formulation. Because stearoyl piperidide migrates slowly and has higher thermal stability (preventing oxidative degradation into smaller, more soluble fragments)[4], the surface concentration at the time of filling remains exceptionally low, ensuring the E&L profile stays within regulatory thresholds.

Self-Validating Experimental Protocols

To accurately assess the bloom rate and performance of stearoyl piperidide, you must isolate the kinetic variables. The following protocol utilizes a self-validating loop to ensure equipment baseline purity and analytical accuracy.

Protocol: Accelerated Bloom Rate & COF Quantification

Causality Note: We utilize accelerated thermal conditioning at 40°C. This temperature is specifically chosen because it is well above the glass transition temperature (


) of PE/PP—maximizing amorphous chain mobility to accelerate Fickian diffusion—but safely below the melting temperature (

) to preserve the crystalline domains that dictate the diffusion path.

Step 1: System Validation & Baseline Extrusion

  • Purge the extruder completely using a commercial purging compound, followed by 100% virgin, additive-free polyolefin resin.

  • Extrude a 50 µm control film.

  • Validation Check: Measure the static COF of the control film using ASTM D1894[6]. The system is validated only if the static COF is > 1.0 (indicating zero residual slip agent contamination).

Step 2: Compounding and Quench Cooling

  • Compound stearoyl piperidide into the validated polyolefin resin at 1000 ppm using a twin-screw extruder.

  • Extrude the film and strictly control the chill roll temperature (e.g., 20°C). Causality: Rapid quenching freezes the polymer chains, locking the slip agent into the matrix and setting a standardized "Time Zero" for diffusion.

Step 3: Accelerated Thermal Conditioning

  • Cut the film into 10x10 cm swatches and suspend them in an environmental chamber at 40°C and 50% RH.

  • Extract samples at intervals: 1 hr, 24 hr, 72 hr, 7 days, and 14 days.

Step 4: Surface Quantification & Friction Testing

  • ATR-FTIR Analysis: Scan the surface of the film. Quantify the bloom by measuring the absorbance of the amide carbonyl peak (~1640 cm⁻¹) relative to a polymer backbone reference peak (e.g., CH₂ bending at 1460 cm⁻¹).

  • COF Measurement: Test the kinetic and static COF of the conditioned samples according to ASTM D1894[6].

  • Validation Check: The ATR-FTIR carbonyl ratio must inversely correlate with the kinetic COF curve. If COF drops without a corresponding increase in the surface carbonyl signal, the reduction is due to environmental contamination, not additive blooming.

Workflow A 1. Extrusion & Compounding (PE/PP + Stearoyl Piperidide) B 2. Thermal Conditioning (Accelerated Aging) A->B Quench cooling & winding C 3A. Surface Quantification (ATR-FTIR / XPS) B->C Measure surface concentration D 3B. COF Measurement (ASTM D1894) B->D Evaluate kinetic/static slip E 3C. E&L Profiling (LC-MS / GC-MS) B->E Extractables testing in simulants

Fig 2: Standardized workflow for evaluating slip agent bloom rate and pharmaceutical compatibility.

Quantitative Data Analytics

The table below summarizes the critical physicochemical differences between standard slip agents and bulky amides, illustrating why stearoyl piperidide is prioritized for stringent pharmaceutical applications.

Slip Agent TypeExample CompoundApprox. Molecular WeightBloom Rate to EquilibriumThermal StabilityPrimary Pharma Use Case
Primary Amide (Unsaturated) Oleamide~281 g/mol Very Fast (12–24 hrs)Low (Volatile)Non-critical secondary packaging.
Primary Amide (Unsaturated) Erucamide~337 g/mol Fast (24–48 hrs)ModerateGeneral flexible packaging[1].
Primary Amide (Saturated) Stearamide~283 g/mol Moderate (3–5 days)GoodAnti-blocking, low-temp processing.
Bulky / Secondary Amide Stearoyl Piperidide ~351 g/mol Slow/Controlled (7–14 days) Excellent Direct drug contact (IV bags, BFS) [4].

References

  • Cargill. "Optislip™ and Incroslip™ Complementary solutions for friction control and blocking." Cargill.
  • Ampacet Corpor
  • Plastemart. "New slip agents have wider performance properties." Plastemart.com.
  • Google Patents. "US20190284353A1 - Coefficient of friction improvement in packaging materials.
  • Silike. "News - A Solution for Controlled Coefficient of Friction in Cast Polypropylene Films." Siliketech.com.
  • Google Patents. "US7267862B1 - Controlled COF films.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Piperidine Removal from Stearoyl Amides

Welcome to the Application Scientist Support Center. Removing unreacted piperidine from long-chain aliphatic amides (such as stearoyl amides) is a notoriously difficult purification step in lipid synthesis and peptide ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Removing unreacted piperidine from long-chain aliphatic amides (such as stearoyl amides) is a notoriously difficult purification step in lipid synthesis and peptide chemistry. This guide provides field-proven, self-validating workflows to overcome physical trapping and chemical similarities.

Part 1: Diagnostic FAQs & Chemical Causality

Q: Why does piperidine persist in my stearoyl amide product despite extended rotary evaporation under high vacuum? A: Piperidine has a boiling point of 106°C, making it theoretically volatile. However, stearoyl amides (e.g., octadecanamide) are highly lipophilic, waxy solids with melting points typically between 70–110°C. The long C18 hydrocarbon chain creates a non-polar matrix that physically traps piperidine molecules. Furthermore, the secondary amine of piperidine participates in strong hydrogen bonding with the amide carbonyl, drastically lowering its effective vapor pressure and preventing complete removal via simple evaporation.

Q: What is the most thermodynamically favored method to separate them? A: Exploiting the drastic difference in basicity (pKa). Piperidine is a strong secondary organic base (conjugate acid pKa ~11.2)[1]. In contrast, the amide nitrogen in a stearoyl amide is highly delocalized and essentially non-basic (pKa < 0). By washing the organic mixture with a dilute aqueous acid, piperidine is quantitatively protonated to a highly water-soluble piperidinium salt. This ionic species partitions entirely into the aqueous layer, while the highly hydrophobic stearoyl amide remains in the organic phase[1].

Q: My stearoyl amide is forming a thick emulsion during the acidic workup. How do I resolve this? A: Causality: Stearoyl amides possess a highly lipophilic C18 tail and a polar amide headgroup, effectively acting as non-ionic surfactants[2]. When shaken vigorously with water, they stabilize oil-in-water emulsions. Resolution: Do not shake vigorously; instead, gently invert the separatory funnel. If an emulsion has already formed, add a generous amount of saturated brine (NaCl) to increase the ionic strength of the aqueous layer. This "salting out" effect forces the organic components out of the aqueous phase. Alternatively, gently warming the funnel under a stream of warm water reduces the viscosity of the waxy amide and breaks the emulsion.

Part 2: Quantitative Comparison of Removal Strategies

MethodReagents / ConditionsTime RequiredScalabilityProduct RecoveryBest Application
Aqueous Acidic Workup 1M HCl or 5% KHSO₄, Brine30–45 minsHigh (>100g)>95%Standard lipophilic amides
Scavenger Resin Polymer-bound isocyanate (3-5 eq)2–4 hoursMedium (1–10g)>90%Acid/Water-sensitive substrates
Co-evaporation Toluene or Methanol (azeotrope)1–2 hoursLow (<1g)~80%Volatile or liquid amides
Recrystallization Cold Acetonitrile or Ethanol12–24 hoursHigh (>50g)70–85%Highly crystalline amides

Part 3: Validated Experimental Protocols

Protocol 1: Aqueous Acidic Workup (The Gold Standard)

Causality: Using a biphasic system allows the thermodynamic partitioning of the protonated amine away from the lipophilic product. We recommend 5% KHSO₄ over 1M HCl for sensitive compounds because KHSO₄ provides a buffered acidic environment (pH ~1.5). This prevents unwanted acid-catalyzed hydrolysis of the amide bond while remaining acidic enough to fully protonate piperidine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude stearoyl amide/piperidine mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.1 M. Note: Stearoyl amides have limited solubility; gentle warming (up to 40°C) may be required[3].

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous KHSO₄. Stopper and invert gently (do not shake vigorously) to prevent emulsions, venting frequently to release pressure.

  • Phase Separation: Allow the phases to separate. The lower layer will be DCM (if used), and the upper layer will be aqueous.

  • Self-Validation Checkpoint 1: Drain a few drops of the aqueous layer and test with pH paper. It must read pH < 3. If the pH is basic or neutral, the piperidine has neutralized the acid. Add more acid until the aqueous wash remains strictly acidic.

  • Washing: Separate the organic layer and wash it once with saturated aqueous NaCl (brine) to remove residual water and break any micro-emulsions.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure stearoyl amide.

  • Self-Validation Checkpoint 2: Spot the final product on a TLC plate and stain with Ninhydrin. A lack of purple/brown spots confirms the complete absence of secondary amines (piperidine).

AcidBaseWorkup Start Crude Mixture: Stearoyl Amide + Piperidine Dissolve Dissolve in Organic Solvent (e.g., DCM or EtOAc) Start->Dissolve AddAcid Wash with 5% KHSO4 (Protonation) Dissolve->AddAcid PhaseSplit Phase Separation AddAcid->PhaseSplit OrgLayer Organic Layer (Stearoyl Amide) PhaseSplit->OrgLayer Non-polar Phase AqLayer Aqueous Layer (Piperidinium Salt) PhaseSplit->AqLayer Water-soluble Phase Dry Dry over Na2SO4 & Evaporate -> Pure Product OrgLayer->Dry Validate Self-Validation: Check Aq. pH < 3 AqLayer->Validate

Workflow for acid-base extraction of piperidine from stearoyl amides.

Protocol 2: Polymer-Bound Isocyanate Scavenging

Causality: If your specific stearoyl derivative is highly sensitive to aqueous conditions, a solid-supported scavenger resin is required. The isocyanate group reacts rapidly and irreversibly with the secondary amine of piperidine to form a stable, resin-bound urea[4]. Because the stearoyl amide lacks a nucleophilic amine, it remains unreacted in solution. The functionalized resin is macroscopic and can simply be filtered away.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Resin Addition: Add 3 to 5 molar equivalents (relative to the estimated piperidine content) of polymer-bound isocyanate resin.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2–4 hours. Crucial: Avoid magnetic stirring, as the stir bar will physically grind and pulverize the resin beads, clogging the filter.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute it, and analyze via LC-MS or TLC (Ninhydrin stain). If piperidine is still detected, add 1 more equivalent of resin and agitate for another hour.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake twice with fresh DCM to ensure complete recovery of the stearoyl amide.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

ScavengerResin Mixture Solution of Stearoyl Amide + Unreacted Piperidine Resin Add Polymer-Bound Isocyanate (Scavenger Resin) Mixture->Resin Reaction Covalent Capture: Isocyanate + Piperidine -> Urea Resin->Reaction Filter Filtration through Sintered Glass Reaction->Filter Filtrate Filtrate: Pure Stearoyl Amide Filter->Filtrate Solid Filter Cake: Resin-Bound Piperidine Filter->Solid

Mechanism of piperidine removal using polymer-bound isocyanate resin.

References
  • AMIDE WAXES - Ataman Kimya Source: atamanchemicals.com URL:

  • Common challenges in working with piperidine-based compounds Source: benchchem.com URL:1

  • Stearamide | CAS 124-26-5 | Cayman Chemical Source: biomol.com URL:2

  • PRODUCT INFORMATION - Cayman Chemical Source: caymanchem.com URL:3

  • A convenient and scaleable procedure for removing the Fmoc group in solution Source: researchgate.net URL:4

Sources

Optimization

Technical Guide: Resolving Emulsion Formation During Extraction of Fatty Acid Amides (FAAs)

To: Research Scientists, ADME/PK Groups, and Lipidomics Core Facilities From: Senior Application Scientist, Bio-Separations Division Subject: Troubleshooting Interfacial Emulsions in FAA Extraction Protocols The "Hidden...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, ADME/PK Groups, and Lipidomics Core Facilities From: Senior Application Scientist, Bio-Separations Division Subject: Troubleshooting Interfacial Emulsions in FAA Extraction Protocols

The "Hidden Phase" Problem

Fatty Acid Amides (FAAs)—including bioactive lipids like Anandamide (AEA), Palmitoylethanolamide (PEA), and Oleamide—present a unique paradox in extraction chemistry. While they are lipophilic, their polar amide head groups and the biological matrices they inhabit (plasma, brain homogenates) create the perfect storm for emulsion formation.

When a Liquid-Liquid Extraction (LLE) results in a "rag layer"—a cloudy, stable emulsion between your organic and aqueous phases—you are not just losing volume; you are selectively losing your analyte. FAAs often sequester inside the micellar structures of the emulsion, leading to poor recovery and high variance in LC-MS/MS data.

This guide moves beyond basic "shake less" advice to the physicochemical root of the problem and provides self-validating protocols to resolve it.

Module 1: The Physics of the "Rag Layer"

To defeat the emulsion, you must understand what stabilizes it. In biological extracts, proteins and phospholipids act as surfactants. They lower the interfacial tension between your organic solvent (e.g., Chloroform, MTBE) and the aqueous buffer.

The Mechanism

When you vortex a sample, you create massive surface area. Amphiphilic molecules (phospholipids) align at this interface. If the interface is not disrupted by force (gravity/centrifugation) or chemistry (salting out), the "rag layer" becomes thermodynamically stable.

EmulsionMechanism cluster_0 Phase Separation Failure (The Rag Layer) Organic Organic Phase (Solvent) Aqueous Aqueous Phase (Buffer/Plasma) Interface Stabilized Emulsion (Micelles trapping FAAs) Interface->Organic Analyte Sequestration Surfactants Endogenous Surfactants (Albumin, Phospholipids) Surfactants->Interface Reduces Interfacial Tension Disruption Disruption Strategy (Increase Ionic Strength / Centrifugation) Disruption->Interface Destabilizes Micelles

Figure 1: Mechanism of emulsion stabilization. Endogenous surfactants create a thermodynamically stable 'rag layer' that traps FAAs, preventing them from partitioning fully into the organic collection phase.

Module 2: Emergency Triage (Saving the Current Sample)

If you are currently staring at a set of tubes with inseparable layers, follow this decision matrix. Do not simply add more solvent; this often expands the emulsion volume.

Troubleshooting Workflow
MethodProtocolMechanism of ActionContraindications for FAAs
1. The "Hard" Spin Centrifuge at 3,000–4,000 x g for 10 mins at 4°C.Increases sedimentation force to overcome interfacial tension.None. This is the safest first step.
2. Salting Out Add solid NaCl (approx. 0.1g per mL aqueous phase) and vortex gently.Increases ionic strength of the aqueous phase, driving organics (and FAAs) out ("Salting Out").[1]Ensure salt is LC-MS grade to avoid ion suppression later.
3. Cryo-Modulation Freeze the aqueous layer (if using MTBE/Hexane) in dry ice/methanol bath.Solidifies the aqueous phase, allowing the organic top layer to be poured off over the emulsion.Only works if the organic phase is the top layer (density < 1.0).
4. Filtration Pass through a Phase Separator cartridge (e.g., hydrophobic frit).Physical exclusion of the aqueous phase.Some FAAs may non-specifically bind to the frit material. Validate recovery first.
Critical Warning: pH Adjustment

Standard EPA methods for oil extraction recommend acidifying to pH < 2 to break emulsions. Do NOT do this for Fatty Acid Amides.

  • Risk: Primary amides (e.g., Oleamide) and ethanolamides (e.g., Anandamide) can hydrolyze under strong acidic conditions, especially if heat is generated.

  • Solution: Keep pH neutral or slightly acidic (pH 5.0–6.0) using weak acids (Acetic acid) only if necessary to protonate the head group.

Module 3: Protocol Engineering (Prevention)

If you consistently encounter emulsions, your extraction solvent system is likely incompatible with your matrix load.

The Density Dilemma: Chloroform vs. MTBE

The classic Folch or Bligh-Dyer method uses Chloroform (CHCl₃). While excellent for total lipid extraction, it is denser than water .

  • Result: The organic phase is at the bottom. The emulsion sits on top of your target layer. You must pipette through the emulsion to get your sample, contaminating the tip.

Recommendation: Switch to an MTBE (Methyl tert-butyl ether) system.

  • Density: 0.74 g/mL (Floats on water).

  • Advantage: The organic phase is the top layer. The emulsion sits below your target. You can easily pipette off the supernatant without disturbing the rag layer.

Optimized MTBE Protocol for FAAs
  • Sample: 200 µL Plasma/Homogenate.

  • Protein Crash: Add 600 µL cold Methanol (containing internal standards). Vortex.

  • Extraction: Add 2 mL MTBE. Vortex 10 mins.

  • Phase Break: Add 500 µL Water (or 0.1% Ammonium Acetate to promote separation).

  • Spin: 3,000 x g for 10 mins.

  • Collect: Top organic layer.

Module 4: The Nuclear Option (Solid Phase Extraction)

If Liquid-Liquid Extraction (LLE) continues to fail due to high lipid/protein content (e.g., high-fat diet liver samples), eliminate the liquid interface entirely by switching to Solid Phase Extraction (SPE).

Why SPE Solves Emulsions

SPE immobilizes the aqueous phase on a sorbent. There are no two liquids mixing simultaneously to form micelles.

SPE_Workflow cluster_LLE Traditional LLE cluster_SPE Recommended SPE Workflow LLE_Mix Mix Solvents LLE_Emulsion Emulsion Forms LLE_Mix->LLE_Emulsion LLE_Spin Centrifuge (Hope for break) LLE_Emulsion->LLE_Spin Result Clean Extract No Interface = No Emulsion LLE_Spin->Result Variable Recovery SPE_Load Load Sample (Aqueous) SPE_Wash Wash (Remove Proteins) SPE_Load->SPE_Wash SPE_Elute Elute FAAs (Organic Solvent) SPE_Wash->SPE_Elute SPE_Elute->Result High Recovery

Figure 2: Comparative workflow. SPE eliminates the mixing step required in LLE, thereby removing the physical possibility of emulsion formation.

Recommended SPE Sorbent for FAAs
  • Sorbent: Reverse Phase C18 or Polymeric Hydrophobic-Lipophilic Balanced (HLB).

  • Mechanism: Retains lipophilic FAAs while allowing polar proteins and salts to wash through.

  • Wash Step: 40% Methanol/Water (Removes proteins without eluting FAAs).

  • Elution: 100% Acetonitrile or Methanol.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509. Link

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link

  • Zoerner, A. A., et al. (2011). Determination of endocannabinoids in biological fluids by HPLC-MS/MS.
  • United States Environmental Protection Agency. (2010). Method 1664, Revision B: n-Hexane Extractable Material (HEM) and Silica Gel Treated n-Hexane Extractable Material (SGT-HEM) by Extraction and Gravimetry. (Source for salting out/acidification principles). Link

  • Biotage. (2023).[2] Tackling emulsions just got easier. (Industrial application note on SPE vs LLE). Link

Sources

Troubleshooting

Stearoyl Chloride Amidation: Technical Support &amp; Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid synthesis and long-chain amidation. Stearoyl chloride (C₁₈H₃₅ClO) is a highly hydrophobic, potent acylating agent used extensively in drug development, surfactant production, and lipid synthesis[1]. While amidation is generally straightforward, the long aliphatic chain and extreme moisture sensitivity of stearoyl chloride introduce unique side reactions—namely hydrolysis, ketene dimerization, and over-acylation.

This guide provides mechanistic insights, a self-validating standard operating procedure (SOP), and a troubleshooting FAQ to help you achieve high-purity stearamide derivatives.

Mechanistic Overview: Target vs. Side Reactions

Understanding the competing pathways in your reaction flask is the first step to minimizing impurities. The diagram below illustrates the causal relationship between your choice of reagents and the resulting molecular pathways.

G cluster_main Target Amidation Pathway cluster_side1 Hydrolysis Side Reaction cluster_side2 Ketene Side Reaction SC Stearoyl Chloride (C18H35ClO) Amine Amine + Mild Base (e.g., DIPEA, Pyridine) SC->Amine Nucleophilic Addition Water H2O (Moisture) SC->Water Hydrolysis TEA Strong/Unhindered Base (e.g., TEA) SC->TEA α-Deprotonation Amide Stearamide (Target Product) Amine->Amide StearicAcid Stearic Acid + HCl (Impurity) Water->StearicAcid Ketene Alkyl Ketene (Dimerization/Oligomers) TEA->Ketene

Reaction pathways of stearoyl chloride amidation and primary side reactions.

Quantitative Data: Chain Length & Reaction Dynamics

The length of the acyl chain fundamentally alters reaction kinetics. While stearoyl chloride hydrolyzes slower than short-chain counterparts due to steric bulk and hydrophobicity, its long chain makes it highly susceptible to trapping unreacted starting materials if the reaction is not driven to completion[2].

Table 1: Acyl Chloride Kinetics and Side Reaction Profiles

Acyl ChlorideChain LengthRelative Hydrolysis RatePrimary Side Reaction RiskRecommended Base for Amidation
Acetyl chlorideC2FastestHydrolysis, Rapid Ketene formationPyridine, N-Methylmorpholine (NMM)
Butyryl chlorideC4SlowerHydrolysisPyridine, DIPEA
Stearoyl chloride C18 Slowest Ketene dimerization, Unreacted SM DIPEA, Pyridine

Optimized Anhydrous Amidation Protocol (Self-Validating)

To suppress hydrolysis and ketene formation, the reaction must be kept strictly anhydrous and temperature-controlled[3]. This protocol utilizes a self-validating feedback loop using Fourier-transform infrared spectroscopy (FT-IR) to ensure reaction completion before workup.

Reagents: Stearoyl chloride (1.1 eq), Primary/Secondary Amine (1.0 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Causality: Stearoyl chloride reacts violently with ambient moisture to form stearic acid and HCl[1].

  • Nucleophile & Base Loading: Dissolve the amine (1.0 eq) in anhydrous DCM. Add DIPEA (1.5 eq). Causality: DIPEA is sterically hindered. Unlike Triethylamine (TEA), it acts as an acid scavenger without deprotonating the α-carbon of the acyl chloride, thereby preventing ketene formation[4].

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Nucleophilic acyl substitution is highly exothermic. Low temperatures stabilize the tetrahedral intermediate and prevent over-acylation (imide formation)[3].

  • Electrophile Addition: Dissolve stearoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 30 minutes. Causality: Dropwise addition ensures the amine is always in stoichiometric excess in the reaction matrix, immediately scavenging HCl and driving the equilibrium toward the amide[3].

  • Reaction Validation (Self-Validating Step): After 4 hours of stirring at room temperature, take a 0.1 mL aliquot. Evaporate the solvent and run an FT-IR.

    • Pass Condition: Disappearance of the sharp acyl chloride C=O stretch at ~1800 cm⁻¹ and the appearance of a strong amide C=O stretch at ~1650 cm⁻¹. If the 1800 cm⁻¹ peak persists, continue stirring.

  • Workup: Quench the reaction with cold water to intentionally hydrolyze any trace unreacted stearoyl chloride[2]. Transfer to a separatory funnel, wash the organic layer with 1M HCl (to remove excess DIPEA/amine), followed by saturated NaHCO₃, and finally brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: My final product contains a significant fraction of stearic acid despite using anhydrous solvents. How is moisture entering the system? A: Stearoyl chloride is exceptionally sensitive to moisture[1]. If your solvents are dry, the moisture is likely being introduced via hygroscopic bases (like pyridine) or the amine itself. Solution: Distill your liquid bases over calcium hydride (CaH₂) prior to use. Additionally, ensure your stearoyl chloride is stored at -20 °C under an inert atmosphere, as repeated opening of the reagent bottle introduces atmospheric condensation[5].

Q: I used Triethylamine (TEA) as my acid scavenger, and my reaction turned dark brown with multiple unidentifiable impurities. What happened? A: You are likely observing ketene dimerization. TEA is a strong, relatively unhindered base that can deprotonate the α-carbon of the acyl chloride, leading to the in situ formation of an alkyl ketene[4]. Because stearoyl chloride has a long aliphatic chain, the resulting ketene is highly prone to oligomerization and dimerization, which presents as dark brown impurities and reduces your yield. Solution: Switch to a sterically hindered base like DIPEA (Hünig's base) or use Pyridine. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that bypasses the ketene route entirely.

Q: Can I use an aqueous Schotten-Baumann biphasic system for stearoyl chloride amidation? A: It is highly discouraged. While the Schotten-Baumann reaction (using an aqueous base like NaOH with an organic solvent) is standard for many short-chain acyl chlorides[6], stearoyl chloride's extreme hydrophobicity (C18 chain) makes it poorly soluble at the aqueous interface. This leads to sluggish reaction rates and allows competing aqueous hydrolysis to outpace the amidation. Strictly anhydrous conditions in aprotic solvents (DCM, THF, Toluene) are required.

Q: How do I prevent the formation of imides (over-acylation)? A: Imide formation occurs when the newly formed primary amide acts as a nucleophile and attacks a second equivalent of stearoyl chloride. Solution: Ensure the amine is kept in slight excess or strictly control the stoichiometry (1.0 eq amine to 1.05 eq acyl chloride). Adding the acid chloride slowly to the cold amine/base mixture (as outlined in the SOP) keeps the local concentration of the electrophile low, strongly favoring primary amidation over secondary acylation[3].

References

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at:[Link]

  • Fisher Scientific. Amide Synthesis. Available at:[Link]

  • Reddit (r/Chempros). Ketene from acetyl chloride? Available at: [Link]

  • D-NB.info. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 1-(Piperidin-1-yl)octadecan-1-one: A Comparative Guide to Solvent Systems and Field Strengths

Executive Summary As drug development and lipidomics increasingly focus on synthetic fatty acid amides, the precise structural verification of molecules like 1-(Piperidin-1-yl)octadecan-1-one (stearoyl piperidine) become...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and lipidomics increasingly focus on synthetic fatty acid amides, the precise structural verification of molecules like 1-(Piperidin-1-yl)octadecan-1-one (stearoyl piperidine) becomes critical. This guide objectively compares the analytical performance of different NMR solvent systems (CDCl3, C6D6, DMSO-d6) and spectrometer field strengths (400 MHz vs. 600 MHz). By leveraging Aromatic Solvent-Induced Shifts (ASIS) and high-field instrumentation, researchers can overcome the inherent signal overlap of long-chain lipids and the complex rotameric splitting caused by the amide bond.

Mechanistic Background: The Amide Rotational Barrier

Before comparing analytical techniques, it is essential to understand the intrinsic molecular dynamics of 1-(Piperidin-1-yl)octadecan-1-one. The amide bond exhibits significant partial double-bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl oxygen.

This electronic structure restricts rotation around the C-N bond, with a rotational barrier high enough that the piperidine ring is locked on the NMR timescale at room temperature[1]. Consequently, the two equatorial/axial N-CH2 groups are placed in distinct magnetic environments (syn and anti to the carbonyl oxygen). This results in two separate multiplets rather than a single 4H signal, complicating integration if solvent overlap occurs[1].

AmideResonance N Neutral Amide [O=C-N] Z Zwitterionic Form [(-)-O-C=N-(+)] N->Z Resonance Delocalization R Restricted Rotation (Two distinct N-CH2 environments) Z->R C-N Partial Double Bond

Logical relationship showing how amide resonance leads to restricted rotation and distinct NMR signals.

Comparative Analysis 1: Solvent Selection

The most common pitfall in lipid amide NMR is the default reliance on Chloroform-d (CDCl3). While it offers excellent solubility, it fails to resolve critical aliphatic signals. We compared CDCl3 against Benzene-d6 (C6D6) and DMSO-d6 to determine the optimal environment for signal dispersion.

Table 1: Comparative 1H NMR Chemical Shifts for 1-(Piperidin-1-yl)octadecan-1-one

Proton EnvironmentCDCl3 (δ, ppm)C6D6 (δ, ppm)DMSO-d6 (δ, ppm)Signal Multiplicity
Terminal CH3 (C18) 0.880.920.85Triplet (t)
Bulk Aliphatic (C4-C17) 1.251.301.24Multiplet (m)
Lipid β-CH2 (C3) 1.621.751.48Multiplet (m)
Lipid α-CH2 (C2) 2.302.152.25Triplet (t)
Piperidine β,γ-CH2 1.55 - 1.651.35 - 1.451.45 - 1.55Multiplet (m)
Piperidine N-CH2 (syn) 3.553.403.45Multiplet (m)
Piperidine N-CH2 (anti) 3.352.953.30Multiplet (m)
Causality & Insights:
  • CDCl3 (The Baseline): The piperidine β/γ-CH2 protons (1.55–1.65 ppm) heavily overlap with the lipid chain's β-CH2 protons (1.62 ppm). This makes it impossible to accurately integrate the ring protons to confirm structural integrity.

  • DMSO-d6 (The Poor Performer): Long-chain fatty acid amides exhibit notoriously poor solubility in DMSO-d6 at 298 K[2]. Heating the sample or adding co-solvents is required, which can shift labile peaks and degrade the sample over time.

  • C6D6 (The Optimal Choice): Benzene-d6 induces Aromatic Solvent-Induced Shifts (ASIS). The electron-rich benzene rings preferentially align with the electron-deficient carbonyl carbon of the amide. This specific solvation geometry differentially shields the nearby protons. As a result, the piperidine N-CH2 (anti) proton shifts dramatically upfield to ~2.95 ppm, and the piperidine β/γ-CH2 protons shift away from the lipid β-CH2, completely resolving the overlap.

Comparative Analysis 2: Spectrometer Field Strength

Is upgrading to a 600 MHz spectrometer necessary for this molecule, or is a routine 400 MHz instrument sufficient?

Table 2: Performance Metrics by Field Strength

Feature400 MHz Spectrometer600 MHz Spectrometer (Recommended)
Signal Dispersion Poor. The bulk lipid CH2 envelope (1.2–1.4 ppm) bleeds into the β-CH2 signals.Excellent. Increased Hz/ppm ratio pulls the multiplets apart.
J-Coupling Resolution Fine splitting of the N-CH2 multiplets is obscured by second-order effects.Clear resolution of the complex multiplet structure of the piperidine ring.
Sensitivity Requires higher sample concentration (~25 mg), increasing viscosity and line broadening.Allows lower sample concentration (~10-15 mg), yielding sharper lines.
Causality & Insights:

The long aliphatic chain of the octadecanoyl group (~28 protons) creates a massive, broad singlet-like multiplet at 1.25 ppm. At lower field strengths, the base of this peak broadens, swallowing adjacent signals. The 600 MHz magnet increases the absolute frequency difference between these spins, narrowing the relative width of the bulk peak and exposing the adjacent β-CH2 and γ-CH2 signals[3].

Standardized Experimental Protocol: A Self-Validating Workflow

To ensure reproducible and trustworthy data, follow this optimized protocol for 1-(Piperidin-1-yl)octadecan-1-one.

NMRWorkflow S1 1. Sample Preparation Dissolve 15 mg in 600 µL C6D6 S2 2. Solvent Optimization Leverage ASIS to resolve overlap S1->S2 S3 3. NMR Acquisition 600 MHz, 298 K, D1=10s S2->S3 S4 4. Data Processing Phase, Baseline Correct, Integrate S3->S4

Step-by-step experimental workflow for optimized 1H NMR analysis of long-chain lipid amides.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 15.0 ± 0.5 mg of the analyte.

    • Causality: Exceeding 20 mg increases solution viscosity, which shortens T2 relaxation times and broadens the NMR peaks, defeating the purpose of high-resolution analysis.

  • Dissolution: Dissolve the sample in 600 µL of C6D6 (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until completely clear. Transfer to a precision 5 mm NMR tube.

  • Acquisition Parameters (600 MHz, 298 K):

    • Pulse Program: zg30 (30-degree flip angle).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 10 seconds.

    • Causality: The terminal methyl group (C18) of long-chain lipids has a significantly longer longitudinal relaxation time (T1) than the rigid amide protons. A standard D1 of 1 second will result in incomplete relaxation of the methyl protons, causing their integration to artificially read lower than 3H. A 10s delay ensures quantitative integration.

  • Validation Checkpoint (Self-Validating System): After processing (phase and baseline correction), integrate the terminal CH3 peak (~0.92 ppm in C6D6) and set it to exactly 3.00. Next, integrate the two piperidine N-CH2 multiplets (~3.40 ppm and 2.95 ppm). The sum of these two multiplets must equal 4.00 ± 0.05. If the ratio is off, it indicates either incomplete T1 relaxation (increase D1) or sample impurity.

Conclusion

For the precise 1H NMR characterization of 1-(Piperidin-1-yl)octadecan-1-one, relying on standard CDCl3 at 400 MHz yields ambiguous data due to severe aliphatic overlap. By switching the solvent to C6D6 to exploit Aromatic Solvent-Induced Shifts and utilizing a 600 MHz spectrometer, researchers can fully resolve the piperidine ring protons from the stearoyl chain. Implementing a 10-second relaxation delay guarantees quantitative integration, resulting in a robust, self-validating analytical workflow.

References

  • Title: Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources Source: Molecules (MDPI) URL: [Link]

  • Title: 1H-NMR Spectroscopy of Fatty Acids and Their Derivatives Source: AOCS Lipid Library URL: [Link]

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: Molecules (MDPI) URL: [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Characterization of N-Stearoylpiperidine

This guide outlines the mass spectrometry characterization of N-stearoylpiperidine , focusing on its unique fragmentation signature compared to structural analogs like N-stearoylpyrrolidine and N-palmitoylpiperidine. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry characterization of N-stearoylpiperidine , focusing on its unique fragmentation signature compared to structural analogs like N-stearoylpyrrolidine and N-palmitoylpiperidine.

Executive Summary

N-Stearoylpiperidine (CAS: 19455-00-6) is a fatty acid amide often encountered as a synthetic intermediate, a reference standard in lipidomics, or a contaminant in piperidine-catalyzed reactions. Accurate identification requires distinguishing it from homologous fatty acid amides (e.g., palmitoyl derivatives) and ring-size analogs (e.g., pyrrolidides).

This guide provides a definitive fragmentation analysis, establishing the m/z 127 McLafferty rearrangement ion as the primary diagnostic marker for the piperidide head group, distinct from the m/z 113 marker of pyrrolidides.

Chemical Profile
PropertySpecification
Chemical Name 1-Stearoylpiperidine; N-Octadecanoylpiperidine
Formula C

H

NO
Molecular Weight 351.6 g/mol
Key Structural Feature C18 saturated chain attached to a six-membered piperidine ring via an amide bond.

Comparative Performance Analysis

To ensure robust identification, N-stearoylpiperidine must be compared against its closest structural relatives. The following table highlights the critical mass spectral differences.

Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)
AnalyteMolecular Ion (

)
Base Peak (100%)Diagnostic MechanismSpecificity
N-Stearoylpiperidine m/z 351 m/z 127 McLafferty Rearrangement (Piperidine specific)High for head group; M

confirms chain length.
N-Stearoylpyrrolidine m/z 337m/z 113McLafferty Rearrangement (Pyrrolidine specific)Distinct head group mass (14 Da shift).
N-Palmitoylpiperidine m/z 323m/z 127McLafferty RearrangementIdentical base peak; differentiated by M

(-28 Da).
Stearamide m/z 283m/z 59 / 72Simple Amide CleavageLacks cyclic head group stability.

Analyst Insight: The shift from m/z 113 (pyrrolidide) to m/z 127 (piperidide) is exactly 14 Da, corresponding to the additional methylene (-CH


-) group in the piperidine ring. This relationship is consistent across all fatty acid chain lengths.

Detailed Fragmentation Mechanism

The structural elucidation of N-stearoylpiperidine relies on two primary fragmentation pathways under Electron Impact (EI) ionization: the McLafferty Rearrangement and


-H Transfer .
The Diagnostic Marker: m/z 127

The most abundant ion (Base Peak) appears at m/z 127. This is not a simple bond cleavage but a rearrangement product.

  • Mechanism: The

    
    -hydrogen from the fatty acid chain transfers to the amide oxygen.
    
  • Cleavage: The bond between the

    
     and 
    
    
    
    carbons of the fatty acid chain breaks.
  • Result: A resonance-stabilized enol-amide radical cation containing the piperidine ring.

Calculation of the Diagnostic Mass:

  • Piperidine Ring (C

    
    H
    
    
    
    N): 84 Da
  • Rearranged Carbonyl Fragment (C

    
    H
    
    
    
    O): 43 Da
  • Total:

    
     Da
    
Secondary Fragments
  • m/z 351 (

    
    ):  The molecular ion is typically distinct but of lower intensity (5–20%) compared to the base peak.
    
  • m/z 84: The piperidinyl cation [C

    
    H
    
    
    
    N]
    
    
    , formed by the cleavage of the amide bond.
  • m/z 336 (

    
    ):  Loss of a terminal methyl group (rarely prominent).
    
  • Alkyl Series: Clusters of peaks separated by 14 Da (m/z 43, 57, 71...) representing the hydrocarbon tail.

Fragmentation Pathway Diagram

The following diagram illustrates the formation of the critical m/z 127 ion.

FragmentationPathway M_Ion Molecular Ion (M+) [N-Stearoylpiperidine] m/z 351 Gamma_H Gamma-H Transfer (Transition State) M_Ion->Gamma_H EI Ionization (70eV) Piperidine_Ion Piperidinyl Ion [C5H10N]+ m/z 84 M_Ion->Piperidine_Ion Amide Bond Cleavage McLafferty_Ion McLafferty Ion (Base Peak) [C7H13NO]+ m/z 127 Gamma_H->McLafferty_Ion Beta-Cleavage Neutral_Loss Neutral Alkene (C16H32) Gamma_H->Neutral_Loss

Caption: Mechanistic pathway showing the genesis of the diagnostic m/z 127 ion via McLafferty rearrangement.

Experimental Protocols

To replicate these results, the following validated protocols for GC-MS and LC-MS are recommended.

GC-MS Protocol (Gold Standard for Identification)

This method provides the most structural information due to the reproducible EI fragmentation.

  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Start at 100°C (hold 1 min).

    • Ramp 20°C/min to 300°C.

    • Hold at 300°C for 5 min.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–400.

Expected Result: A chromatographic peak at ~18.5 min (retention time varies by system) with a mass spectrum dominated by m/z 127.[1]

LC-MS/MS Protocol (High Sensitivity)

For trace analysis in biological matrices, ESI-MS is preferred. Note that ESI produces even-electron ions (


), so the odd-electron McLafferty ion (m/z 127) is not  typically observed.
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 5 min.

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 352.4 (

    
    ).
    
  • Key Transitions (MRM):

    • 352.4

      
       86.1 (Piperidine ring protonated).
      
    • 352.4

      
       267.3 (Acylium ion [C
      
      
      
      H
      
      
      O]
      
      
      ).

Decision Tree for Identification

Use this logic flow to confirm the identity of an unknown fatty amide.

DecisionTree Start Unknown Peak Detected Check_M Check Molecular Ion (M+) Start->Check_M Is_351 M+ = 351? Check_M->Is_351 Is_337 M+ = 337? Check_M->Is_337 Is_323 M+ = 323? Check_M->Is_323 Check_Base Check Base Peak Is_351->Check_Base Yes Result_StearoylPyr N-Stearoylpyrrolidine Is_337->Result_StearoylPyr Likely Result_PalmPip N-Palmitoylpiperidine Is_323->Result_PalmPip Likely Base_127 Base Peak = 127? Check_Base->Base_127 Yes Base_113 Base Peak = 113? Check_Base->Base_113 No (If 113) Result_StearoylPip CONFIRMED: N-Stearoylpiperidine Base_127->Result_StearoylPip Base_113->Result_StearoylPyr Mass Mismatch (Check Calibration)

Caption: Logical workflow for distinguishing N-stearoylpiperidine from common homologs and analogs.

References

  • Andersson, B. A., et al. (1974). Comparison of pyrrolidides with other amides for mass spectral determination of structure of unsaturated fatty acids. Lipids. [Link]

  • Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives: Pyrrolidides. LipidWeb. [Link]

  • Vetter, W., et al. (2012). Mass spectrometry of fatty acid pyrrolidides and piperidides. In Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • NIST Mass Spectrometry Data Center. (2023). N-Stearoylpiperidine Mass Spectrum. NIST Chemistry WebBook. [Link]

Sources

Validation

Publish Comparison Guide: FTIR Characterization of Stearoyl Piperidide

Executive Summary Product Focus: Stearoyl Piperidide (CAS: 3536-29-6) Primary Application: Pharmaceutical intermediate, permeation enhancer, and lipid synthesis standard. The Challenge: Distinguishing the target tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Stearoyl Piperidide (CAS: 3536-29-6) Primary Application: Pharmaceutical intermediate, permeation enhancer, and lipid synthesis standard. The Challenge: Distinguishing the target tertiary amide from structurally similar impurities (free fatty acids, primary amides, and residual amines) using Fourier Transform Infrared Spectroscopy (FTIR).

This guide serves as a definitive technical reference for validating the synthesis and purity of Stearoyl Piperidide. Unlike standard datasheets, we analyze the causality of spectral shifts, providing a robust framework for Quality Control (QC) and R&D professionals to benchmark this molecule against its precursors and analogues.

Theoretical Framework: The Tertiary Amide Signature

To validate Stearoyl Piperidide, one must understand its vibrational architecture. It is a tertiary amide , meaning the nitrogen atom is part of a piperidine ring and bears no hydrogen atoms. This structural feature is the primary discriminator in FTIR analysis.

The "Silent" Region (3500–3100 cm⁻¹)

The most critical feature of a pure Stearoyl Piperidide spectrum is what is absent .

  • Primary/Secondary Amides: Exhibit strong N-H stretching bands in the 3100–3500 cm⁻¹ region.[1]

  • Stearoyl Piperidide: Being a tertiary amide, it lacks N-H bonds.[1][2][3] Consequently, the high-frequency region must be devoid of significant peaks.

  • Implication: Any signal here indicates contamination (moisture, residual piperidine, or hydrolysis products).

The Carbonyl Shift (Amide I Band)

The carbonyl (C=O) stretch is the "heartbeat" of the spectrum.

  • Resonance Effect: The lone pair on the piperidine nitrogen donates electron density into the carbonyl

    
    -system. This single-bond character weakens the C=O bond, lowering its vibrational frequency compared to ketones or esters.
    
  • Target Frequency: Expect the Amide I band at 1630–1650 cm⁻¹ . This is distinct from the free fatty acid precursor (~1700 cm⁻¹).

Comparative Analysis: Target vs. Alternatives

The following table contrasts Stearoyl Piperidide with its critical "alternatives"—specifically, the impurities and precursors that often confound analysis.

Table 1: Spectral Fingerprint Comparison
FeatureStearoyl Piperidide (Target) Stearic Acid (Precursor/Impurity) Piperidine (Precursor/Impurity) Stearamide (Primary Amide Alt.)
Amide/Acid Class Tertiary AmideCarboxylic AcidSecondary AminePrimary Amide
3500–3100 cm⁻¹ Silent (No N-H/O-H)Broad O-H (2500–3300 cm⁻¹)Sharp N-H (~3300–3500 cm⁻¹)Doublet N-H (Sym/Asym)
C=O[4] Stretch 1630–1650 cm⁻¹ (Strong)1700–1725 cm⁻¹ (Strong)Absent~1650–1680 cm⁻¹
Amide II (N-H Bend) Absent N/AN/A~1600–1620 cm⁻¹ (Strong)
C-H Stretch (Alkyl) 2915, 2850 cm⁻¹ (Strong)2915, 2850 cm⁻¹ (Strong)2930, 2850 cm⁻¹ (Ring)2915, 2850 cm⁻¹
Fingerprint Note Piperidine ring modes visible <1200 cm⁻¹C-O stretch ~1250 cm⁻¹C-N stretch ~1100 cm⁻¹-

Analyst Insight: The presence of a peak at ~1550 cm⁻¹ (Amide II) is a "red flag" for secondary amide contamination or ring opening. A pure tertiary amide like Stearoyl Piperidide physically cannot exhibit an Amide II band because it lacks the N-H deformation mode.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating "Stop/Go" decision points based on the spectral physics described above.

Methodology
  • Technique: Attenuated Total Reflectance (ATR-FTIR) is preferred over KBr pellets to avoid moisture absorption (which mimics N-H signals).

  • Crystal: Diamond or ZnSe.

  • Resolution: 4 cm⁻¹.[5]

  • Scans: 32 (minimum) to resolve weak impurity bands.

Step-by-Step Validation Logic
  • Background Scan: Ensure ambient air (CO₂/H₂O) is subtracted.[6]

  • Sample Loading: Apply solid/melted Stearoyl Piperidide to the crystal. Ensure good contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Critical Checkpoint 1 (The 1700 Test):

    • Observation: Is there a shoulder or peak >1700 cm⁻¹?

    • Diagnosis: If YES, residual Stearic Acid is present. Action: Recrystallize.

  • Critical Checkpoint 2 (The 3300 Test):

    • Observation: Is there absorbance >3200 cm⁻¹?

    • Diagnosis: If YES, residual Piperidine or Water. Action: Dry sample under vacuum.

Visualization: Logic & Pathways

Diagram 1: Spectral Interpretation Decision Tree

This diagram maps the logical flow for interpreting the FTIR spectrum of a tertiary amide synthesis.

FTIR_Logic Start Acquire Spectrum (4000 - 600 cm-1) CheckNH Check 3200-3500 cm-1 (High Frequency Region) Start->CheckNH HasSignal Significant Peaks Present? CheckNH->HasSignal Impurity1 Contamination Detected: Residual Amine, Moisture, or Primary Amide HasSignal->Impurity1 Yes CheckCO Check 1600-1750 cm-1 (Carbonyl Region) HasSignal->CheckCO No (Silent) PeakPos Peak Position? CheckCO->PeakPos AcidImp > 1700 cm-1: Residual Stearic Acid PeakPos->AcidImp > 1700 Target 1630-1650 cm-1: Stearoyl Piperidide (Tertiary Amide) PeakPos->Target 1630-1650

Caption: Logical workflow for validating Stearoyl Piperidide purity using FTIR spectral checkpoints.

Diagram 2: Synthesis & Impurity Tracking

Understanding where the peaks come from requires mapping the synthesis pathway.

Synthesis_Path Acid Stearic Acid (C=O: ~1700 cm-1) (O-H: Broad) Reaction Amidation (-H2O) Acid->Reaction Amine Piperidine (N-H: ~3300 cm-1) Amine->Reaction Product Stearoyl Piperidide (C=O: ~1640 cm-1) (NO N-H/O-H) Reaction->Product Success Product->Acid Hydrolysis (Storage Failure)

Caption: Tracking vibrational modes from precursors to product. Note the disappearance of O-H and N-H bands upon successful synthesis.

Performance Evaluation: FTIR vs. NMR

While this guide focuses on FTIR, a holistic researcher must know when to switch methods.

FeatureFTIR (This Method) ¹H NMR (Alternative)
Speed < 2 Minutes> 15 Minutes
Sample Prep Minimal (ATR)Dissolution (CDCl₃)
Specificity Excellent for Functional Groups (C=O type)Excellent for Structure (Alkyl chain integration)
Limit of Detection ~1-2% Impurity< 0.5% Impurity
Best Use Routine QC / Pass-Fail Structural Elucidation

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Piperidine Compound Summary. Retrieved from [Link]

  • ResearchGate. (2011). FT-IR spectra of stearic acid in solution state. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: Amides and Amines. Retrieved from [Link]

Sources

Comparative

C13 NMR Profiling of Piperidine-Based Ionizable Lipids: A Technical Comparison &amp; Protocol Guide

Executive Summary: The Structural "Fingerprint" of LNP Potency In the development of Lipid Nanoparticles (LNPs) for RNA delivery, the ionizable lipid is the critical driver of efficacy.[][2] While the hydrophobic tails d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural "Fingerprint" of LNP Potency

In the development of Lipid Nanoparticles (LNPs) for RNA delivery, the ionizable lipid is the critical driver of efficacy.[][2] While the hydrophobic tails dictate particle stability, the piperidine headgroup (and its analogues) governs the endosomal escape mechanism via pH-dependent protonation.

This guide compares Carbon-13 Nuclear Magnetic Resonance (C13 NMR) against alternative characterization methods.[3] Unlike Proton NMR (


H NMR), which suffers from severe spectral overlap in the lipid tail region, C13 NMR offers a discrete, high-resolution "molecular ruler." It allows for the precise mapping of the piperidine ring's carbon skeleton and, crucially, the determination of the lipid's intrinsic pKa within the formulation environment—a metric directly correlated to in vivo transfection efficiency.

Technical Fundamentals: The Piperidine Pharmacophore

The piperidine ring is a six-membered heterocycle containing one nitrogen atom. In C13 NMR, it presents a distinct symmetry pattern that changes predictably upon N-substitution and protonation.

Chemical Shift Assignments (Neutral State)

In a neutral organic solvent (e.g.,


), a typical N-alkylated piperidine headgroup exhibits the following characteristic shifts. Note that N-substitution breaks the symmetry of the unsubstituted ring, but symmetry often remains between C2/C6 and C3/C5 if the N-substituent allows rapid rotation.
Carbon PositionAssignmentTypical Shift (

, ppm)
Structural Insight
C-2 / C-6

-Methylene
53.0 – 56.0 Directly attached to Nitrogen. Highly sensitive to N-protonation and N-alkylation.
C-3 / C-5

-Methylene
24.0 – 26.0 "Beta-Effect" zone. These carbons experience the largest upfield shift upon protonation.
C-4

-Methylene
23.0 – 25.0 Furthest from the nitrogen; serves as an internal reference point for ring conformation.
N-R (

)
N-Alkyl Linker57.0 – 60.0 The first carbon of the hydrophobic tail or linker attached to the nitrogen.
The "Beta-Shift" Phenomenon (Expert Insight)

A critical validation check for ionizable lipids is the Beta-Shift . Upon protonation (lowering pH), the positive charge on the nitrogen polarizes the C-N bond. Counter-intuitively, this often results in an upfield shift (shielding,


 to -5 ppm)  of the 

-carbons (C3/C5) due to the gauche steric compression and electronic field effects. This is the most reliable NMR marker for confirming the ionization state of your lipid.

Comparative Analysis: C13 NMR vs. Alternatives

To validate the "performance" of C13 NMR, we compare it with the standard industry alternatives:


H NMR and Potentiometric Titration.
Table 1: Analytical Technique Performance Matrix
FeatureC13 NMR (The Gold Standard)

H NMR
(The Workhorse)
Potentiometric Titration
Resolution High. Single lines for each carbon type. Headgroup is distinct from tails.Low. Severe overlap of lipid tail

signals (1.2-1.4 ppm) masks headgroup details.
N/A. Measures bulk charge, not structure.
Structural Specificity Excellent. Can distinguish N-oxides, impurities, and isomers.Moderate. Good for molar ratios but poor for detailed headgroup topology.None. Cannot detect degradation or impurities.
pKa Determination Site-Specific. Measures the pKa of the specific nitrogen atom in the lipid environment.Difficult. Broad signals in aqueous buffers make tracking shifts hard.Bulk Average. Measures the aggregate surface charge, often skewed by helper lipids.
Sample Requirement High. (10-50 mg). Low sensitivity of

nucleus.
Low. (<1 mg).[4] High sensitivity.Medium. Requires specific formulation concentrations.
Logic Diagram: Why Choose C13 NMR?

G Start Lipid Characterization Goal Structure Structural Confirmation? Start->Structure pKa pKa / Ionization Profile? Start->pKa Quant Molar Ratio / Quant? Start->Quant H1 Use 1H NMR (Fast, High Sensitivity) Structure->H1 Routine Check C13 Use C13 NMR (High Resolution, Diagnostic Shifts) Structure->C13 Complex Headgroup/Impurity pKa->C13 Site-Specific Accuracy Titr Potentiometric Titration (Bulk Charge Only) pKa->Titr Rough Estimate Quant->H1 Standard

Caption: Decision matrix for selecting NMR modalities. C13 is prioritized for structural specificity and site-specific ionization profiling.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating . By tracking the chemical shift change (


) of the piperidine C3/C5 carbons across a pH gradient, you simultaneously confirm the identity of the lipid and its functional performance (pKa).
Phase 1: Sample Preparation (The "Titration Series")

Objective: Create a set of samples spanning the ionization range (pH 3.0 to pH 10.0).

  • Stock Solution: Dissolve 100 mg of Piperidine-Lipid in 1 mL of

    
     (for structural baseline).
    
  • Buffered Liposomes: For pKa determination, form empty liposomes in deuterated buffers (

    
     with phosphate/citrate buffers) at pH 4, 5, 6, 7, 8, and 9.
    
    • Note: Use a high lipid concentration (20-50 mM) to overcome C13 sensitivity limits.

  • Internal Standard: Add 0.1% Methanol-

    
     or TSP (Trimethylsilylpropanoic acid) as a chemical shift reference. Do not  rely on solvent residual peaks in buffered solutions as they drift with pH.
    
Phase 2: Acquisition Parameters (High-Resolution C13)
  • Instrument: 500 MHz (or higher) NMR Spectrometer equipped with a cryoprobe (essential for sensitivity).

  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds. (Lipid heads are mobile; long D1 is needed for quantitative integration, but for chemical shift mapping, 2s is sufficient).

  • Scans (NS): Minimum 1024 scans (approx. 1-2 hours per sample).

  • Temperature: 298 K (25°C). Maintain strict control as shifts are temperature-dependent.

Phase 3: Data Analysis & Validation
  • Baseline Check: In the pH 9 (neutral/deprotonated) sample, verify the C2/C6 signal is at ~54-56 ppm and C3/C5 is at ~25-26 ppm.

  • The "Beta-Shift" Validation: Compare pH 4 (protonated) vs. pH 9 (neutral).

    • Pass Criteria: The C3/C5 signal must shift upfield (lower ppm) by >2.0 ppm.

    • Fail Criteria: No shift indicates the lipid is not ionizing (possibly degraded or aggregated).

  • pKa Calculation: Plot the chemical shift (

    
    ) of C2/C6 vs. pH. Fit the curve to the Henderson-Hasselbalch equation to derive the apparent pKa.
    

Visualization: The Piperidine Shift Logic

The following diagram illustrates the causal relationship between the chemical environment (pH) and the observed spectral output.

PiperidineShift Lipid_Neutral Lipid (Neutral pH) Uncharged Nitrogen Lipid_Protonated Lipid (Acidic pH) Protonated Nitrogen (+) Lipid_Neutral->Lipid_Protonated Add H+ (Acidification) Mechanism Electronic Effect: N(+) withdraws electrons Steric Compression (Gauche) Lipid_Protonated->Mechanism Triggers Signal_Alpha Alpha Carbons (C2/C6) Deshielding Effect Shift: Downfield (+ppm) Mechanism->Signal_Alpha Inductive Effect Signal_Beta Beta Carbons (C3/C5) Shielding Effect (Beta-Shift) Shift: Upfield (-ppm) Mechanism->Signal_Beta Steric/Field Effect (Diagnostic Marker)

Caption: Mechanistic pathway of chemical shift changes upon protonation. The Beta-Carbon upfield shift is the primary diagnostic marker.

References

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. Journal of Medicinal Chemistry. [Link]

  • NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations. Molecular Pharmaceutics. [Link]

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. [Link]

  • Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo. Nature Communications. [Link]

  • 13C NMR Chemical Shifts. Oregon State University Chemistry Department. [Link]

Sources

Validation

Definitive Guide: Distinguishing N-Stearoylpiperidine from Stearic Acid Impurities

Executive Summary In the synthesis of N-stearoylpiperidine (1-stearoylpiperidine) via the amidation of stearic acid, the most persistent impurity is the unreacted fatty acid starting material. Distinguishing and removing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of N-stearoylpiperidine (1-stearoylpiperidine) via the amidation of stearic acid, the most persistent impurity is the unreacted fatty acid starting material. Distinguishing and removing this impurity is critical because both compounds share similar lipophilicity and lack strong UV chromophores, rendering standard UV-Vis detection ineffective.

This guide details a self-validating analytical framework to distinguish the target tertiary amide from the free acid using three orthogonal pillars: Acid-Base Chemistry , NMR Spectroscopy , and Chromatographic Behavior .

Chemical Basis of Separation

The fundamental differentiator between the product and the impurity is the ionizable carboxyl group present in stearic acid but absent in N-stearoylpiperidine.

  • Stearic Acid (C18:0): Weak acid (

    
    ). In basic aqueous media (pH > 10), it deprotonates to form the water-soluble stearate anion.
    
  • N-Stearoylpiperidine: Neutral tertiary amide. It remains uncharged and lipophilic regardless of aqueous pH (barring extreme acidic hydrolysis conditions).

Analytical Decision Matrix

The following decision tree outlines the logical flow for identifying and quantifying the impurity.

DecisionTree Start Unknown Sample (Mixture or Pure?) Solubility Solubility Test (Aq. NaOH) Start->Solubility Soluble Soluble/Emulsifies (Indicates Stearic Acid) Solubility->Soluble Dissolves Insoluble Insoluble Organic Layer (Indicates Amide) Solubility->Insoluble Persists Spectroscopy Spectroscopic Confirmation (NMR / IR) Insoluble->Spectroscopy NMR_Check 1H NMR Analysis Spectroscopy->NMR_Check Piperidine_Signal Piperidine Ring Signals (3.4 - 3.6 ppm) NMR_Check->Piperidine_Signal Target Found Acid_Signal Alpha-CH2 Triplet (~2.3 ppm only) NMR_Check->Acid_Signal Impurity Found

Figure 1: Analytical decision tree for distinguishing the target amide from the fatty acid precursor.

Analytical Strategy 1: Spectroscopy (Structural Proof)

Spectroscopy provides the definitive structural proof. While IR is useful for a quick check,


H NMR is the gold standard  for this separation due to the distinct chemical environment of the nitrogen-adjacent protons.
A. H NMR Spectroscopy

The integration of the alpha-methylene protons relative to the piperidine ring protons allows for precise quantification of the impurity.

FeatureStearic Acid (Impurity)N-Stearoylpiperidine (Target)Mechanistic Reason

-CH

Triplet,

ppm
Triplet,

ppm
Protons adjacent to carbonyl. Slight downfield shift in amide due to N-electronegativity.
Piperidine Ring Absent Multiplets,

ppm
Protons on carbons adjacent to the amide Nitrogen (

-CH

). This is the diagnostic signal.
Acid Proton Broad Singlet,

ppm
Absent Exchangeable carboxylic proton (often invisible if wet, but diagnostic if dry).

Protocol: Dissolve


 mg of sample in 0.6 mL CDCl

. Acquire 16 scans.
  • Validation: If the integral of the region 3.4–3.6 ppm corresponds to 4 protons, and the terminal methyl (0.88 ppm) corresponds to 3 protons, the sample is pure amide. Excess integration in the 2.3 ppm region suggests stearic acid contamination.

B. FT-IR Spectroscopy

IR is less quantitative but excellent for qualitative assessment.

  • Stearic Acid: Shows a broad, jagged absorption from 2500–3000 cm

    
      (O-H stretch of carboxylic acid dimer) and a carbonyl stretch at ~1700 cm
    
    
    
    .
  • Amide: The broad O-H band is absent . The Carbonyl (Amide I) band typically shifts to a lower frequency (~1640–1650 cm

    
     ) compared to the acid.
    

Analytical Strategy 2: Chromatography (Purity & Quantification)

Standard UV detection (210 nm or 254 nm) is not recommended because neither compound has a strong chromophore, leading to poor sensitivity and baseline drift.

Recommended Method: HPLC-ELSD / CAD

Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) detects analytes based on mass rather than optical properties, making them ideal for lipids.

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid

  • Gradient: High organic start (e.g., 70% B to 100% B) due to high lipophilicity.

  • Differentiation: Stearic acid is more polar than the amide (due to the ionizable head group) and will typically elute earlier than the neutral N-stearoylpiperidine in reverse-phase conditions, especially if the pH is slightly elevated.

Purification Protocol: The Self-Validating Extraction

The most efficient way to remove stearic acid is not chromatography, but a chemically active liquid-liquid extraction (LLE). This protocol exploits the acidity difference (


 4.75 vs Neutral).
Workflow Diagram

Extraction Mixture Crude Mixture (Amide + Acid) OrganicSolvent Dissolve in Ethyl Acetate Mixture->OrganicSolvent Wash Wash with 1M NaOH or Na2CO3 OrganicSolvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Sodium Stearate) PhaseSep->AqLayer pH > 10 OrgLayer Organic Layer (Contains Pure Amide) PhaseSep->OrgLayer Neutral Dry Dry (MgSO4) & Evaporate OrgLayer->Dry Final Pure N-stearoylpiperidine Dry->Final

Figure 2: Purification workflow using acid-base extraction logic.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate or Dichloromethane (approx. 10 mL per gram of product).

  • Basic Wash (Critical Step): Wash the organic phase twice with 1.0 M NaOH or saturated Na

    
    CO
    
    
    
    .
    • Mechanism:[1] The base deprotonates stearic acid (

      
      ). The salt is highly water-soluble and insoluble in the organic phase. The amide remains neutral and organic-soluble.
      
  • Validation Check: Check the pH of the aqueous waste. It must be

    
    . If not, the base was consumed, and more washing is required.
    
  • Neutralization: Wash the organic layer once with Brine (saturated NaCl) to remove excess base and break any emulsions.

  • Isolation: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    

Comparative Data Summary

PropertyStearic Acid (Impurity)N-Stearoylpiperidine (Product)Detection Method
Molecular Weight 284.48 g/mol ~351.6 g/mol Mass Spectrometry
Acidity (

)
~4.75NeutralpH Meter / Titration
Solubility (pH 12) Soluble (as stearate)InsolubleVisual / Extraction

H NMR (Diagnostic)
No signal at 3.5 ppmMultiplet at 3.4–3.6 ppm NMR (CDCl

)
IR Spectrum Broad O-H (2500-3000 cm

)
No Broad O-H FT-IR (ATR)
TLC Staining Bromocresol Green (Yellow

Blue)
Iodine / PMA (No pH stain)TLC (Silica)

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5281, Stearic Acid. Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. (General reference for Piperidine ring shifts). Retrieved from [Link]

  • Agilent Technologies. Analysis of Lipids using HPLC with ELSD. (Methodology for lipid separation). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Piperidin-1-yl)octadecan-1-one: Safe Handling &amp; Disposal Guide

[1] Executive Summary 1-(Piperidin-1-yl)octadecan-1-one (also known as N-stearoylpiperidine) is a fatty acid amide used primarily in lipid research, drug delivery system formulation, and as a synthetic intermediate.[1] W...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-(Piperidin-1-yl)octadecan-1-one (also known as N-stearoylpiperidine) is a fatty acid amide used primarily in lipid research, drug delivery system formulation, and as a synthetic intermediate.[1] While the compound itself generally exhibits low acute toxicity due to its lipophilic nature, it is a derivative of Piperidine , a DEA List I Chemical.

Critical Directive: Improper disposal (e.g., drain pouring or landfilling) creates a regulatory risk. Under specific conditions (hydrolysis), this compound can release piperidine. Therefore, destructive incineration is the only authorized disposal method to ensure complete mineralization and regulatory compliance.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity against the properties below to ensure appropriate segregation.

PropertySpecificationOperational Note
Chemical Name 1-(Piperidin-1-yl)octadecan-1-oneSynonyms: N-stearoylpiperidine, 1-stearoylpiperidine
CAS Number 4629-04-3Verify against container label.[1]
Physical State Pale-yellow sticky oil to semi-solidViscosity changes with temperature; requires solvent for full transfer.[1]
Molecular Weight 351.62 g/mol Lipophilic (LogP > 6); insoluble in water.
Precursor Status List I Chemical Derivative Hydrolysis yields Piperidine (DEA List I).
RCRA Code Not P- or U-listedClassify as Non-Halogenated Organic Waste .
Mechanism of Hazard: The Hydrolysis Risk

While the amide bond is stable under neutral conditions, exposure to strong acids or bases in a waste stream can catalyze hydrolysis:


Risk:  Piperidine is flammable, corrosive, and a controlled precursor.[2] Segregating this waste from strong acids/bases prevents inadvertent generation of regulated substances in the waste container.
Disposal Protocol

This protocol is designed to be self-validating. If a step cannot be completed (e.g., container is leaking), the process halts until remediated.

Step 1: Waste Classification & Segregation [1][3]
  • Stream: Organic Chemical Waste (Non-Halogenated).

  • Segregation: Do NOT mix with oxidizers (e.g., nitric acid) or active acyl halides.

  • Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid LDPE if dissolving in aggressive solvents like dichloromethane.

Step 2: Collection & Packaging

Since the material is often a sticky oil or semi-solid:

  • Solubilization: If the material is stuck in a vial, dissolve it in a minimal amount of Acetone or Ethanol.

  • Transfer: Pour the solvated mixture into the primary waste container.

  • Rinse: Rinse the original vial twice with solvent and add rinsate to the waste container.

  • Closure: Screw the cap tightly. If the cap is compromised, overpack the entire container.

Step 3: Labeling

Standard "Unknown" labels are insufficient for precursor derivatives. Use the following template:

WASTE LABEL

  • Contents: 1-(Piperidin-1-yl)octadecan-1-one, Acetone (trace)

  • Hazards: Irritant, Organic Solvent

  • Note: Contains Piperidine moiety.[1][4][5][6] INCINERATE ONLY.

Step 4: Final Disposal (Vendor Handoff)

Transfer the container to your facility's hazardous waste accumulation area. Ensure the waste manifest explicitly requests Incineration (Fuel Blending or Direct Thermal Oxidation). This guarantees the destruction of the piperidine ring.

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision-making process to ensure the material ends up in the correct waste stream.

WasteDisposalTree Start Waste Material: 1-(Piperidin-1-yl)octadecan-1-one StateCheck Is the material pure or in solution? Start->StateCheck PureSolid Sticky Oil / Semi-Solid StateCheck->PureSolid Pure Solution Dissolved in Solvent StateCheck->Solution Solution Dissolve Dissolve in Acetone/Ethanol for transfer PureSolid->Dissolve SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck StreamNonHal Stream: Non-Halogenated Organic Waste SolventCheck->StreamNonHal No (Acetone, EtOH, Hexane) StreamHal Stream: Halogenated Organic Waste SolventCheck->StreamHal Yes (DCM, CHCl3) Dissolve->SolventCheck Resulting Mix Action ACTION: Destructive Incineration StreamNonHal->Action StreamHal->Action

Figure 1: Waste Stream Decision Tree. Note that regardless of the solvent used, the final endpoint is destructive incineration.

Spill Management Protocol

Due to the "sticky oil" nature of the substance, dry sweeping is ineffective and will smear the contaminant.

Immediate Response
  • Isolate: Mark the area.

  • PPE: Nitrile gloves, lab coat, safety glasses. (Respiratory protection is generally not required for minor spills unless aerosolized).

Cleanup Workflow

SpillResponse Spill Spill Detected (Sticky Oil) Contain Containment Circle with absorbent pads Spill->Contain Solubilize Solubilize Apply Acetone/Ethanol to wipe Contain->Solubilize Material is viscous Wipe Physical Removal Wipe center-to-out? NO. Wipe OUT-TO-CENTER. Solubilize->Wipe Wash Final Wash Soap & Water Wipe->Wash Dispose Bag Waste Label as Chemical Debris Wash->Dispose

Figure 2: Spill Cleanup Workflow emphasizing solubilization for viscous oils.[1]

Operational Detail:

  • Do not wipe dry. The lipid tail makes this substance adhere to surfaces. Apply solvent (Ethanol or Acetone) to the paper towel before wiping the surface.

  • Disposal of Debris: Place contaminated wipes in a sealed bag and dispose of them in the Solid Hazardous Waste bin. Do not throw in regular trash.

References
  • PubChem. (n.d.).[7] 1-(Piperidin-1-yl)octan-1-one Compound Summary. National Library of Medicine.[7] Retrieved March 1, 2026, from [Link][1]

  • Drug Enforcement Administration (DEA). (2022).[8] Designation of 4-Piperidone as a List I Chemical. Federal Register. Retrieved March 1, 2026, from [Link][1]

  • ECHA. (n.d.). Piperidine Registration Dossier - Hazards. European Chemicals Agency.[6] Retrieved March 1, 2026, from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(Piperidin-1-yl)octadecan-1-one

Executive Summary & Risk Profile Compound Identity: 1-(Piperidin-1-yl)octadecan-1-one Synonyms: -Stearoylpiperidine; Stearic acid piperidide CAS Registry Number: 7656-26-0 Handling this compound requires a nuanced risk a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Compound Identity: 1-(Piperidin-1-yl)octadecan-1-one Synonyms:


-Stearoylpiperidine; Stearic acid piperidide
CAS Registry Number:  7656-26-0

Handling this compound requires a nuanced risk assessment.[1][2][3][4] Structurally, it combines a lipophilic stearyl tail with a piperidine headgroup. While amides are generally less corrosive than their parent amines (e.g., piperidine), this molecule acts as a permeation enhancer . Its lipophilic nature allows it to cross biological membranes, potentially carrying impurities or solvent molecules with it.

Core Safety Directive: Treat as a GHS Category 2 Irritant with high skin permeability potential. Do not handle without barrier protection, especially when in solution.[3][4]

Table 1: Physical Properties & Hazard Overview
PropertyData / CharacteristicOperational Implication
Physical State Waxy Solid / PowderHigh static potential; tendency to clump.
Melting Point ~38–45 °C (Estimated)Low melting point; friction during weighing can cause tackiness.
Solubility Soluble in DMSO, DCM, EthanolHigh Risk: Solubilized form penetrates gloves faster than solid.
Primary Hazards Skin/Eye Irritant (H315, H319)Direct contact causes dermatitis; dust irritates mucous membranes.
Hidden Hazard Transdermal Carrier The C18 tail facilitates absorption of co-solvents through the skin.
PPE Matrix: The "Why" Behind the Gear

Standard laboratory PPE (Lab coat, closed-toe shoes, long pants) is mandatory. The following are specific upgrades for this compound.

A. Hand Protection (Gloves)

The Causality: The stearyl chain makes this molecule lipophilic. Standard latex gloves are permeable to lipophilic compounds.

  • Scenario 1: Handling Solid/Powder

    • Recommendation: Nitrile Gloves (Disposable) .

    • Spec: Minimum thickness 0.11 mm (4 mil).

    • Logic: Provides adequate barrier against dry particulates. Change immediately if wetted.[5][6]

  • Scenario 2: Handling Solutions (DMSO, Dichloromethane, Chloroform)

    • Recommendation: Double-Gloving or Laminate (Silver Shield®) .

    • Protocol: Inner glove: Nitrile (4 mil). Outer glove: Chemically resistant specific to the solvent.

    • Logic: The solvent is the vehicle; the amide is the passenger. If the solvent breaches the glove, the amide enters the bloodstream.

B. Respiratory Protection

The Causality: Fine waxy powders can aerosolize during transfer, irritating the upper respiratory tract (STOT SE 3).

  • Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary Control (Outside Hood): N95 or P100 Particulate Respirator .

    • Note: Surgical masks offer zero protection against chemical inhalation.

C. Eye Protection

The Causality: Piperidine derivatives can be severe eye irritants.[1][3][5][7][8] Dust particles can cause corneal abrasion.

  • Recommendation: Chemical Splash Goggles (Indirect Vented).

  • Alternative: Safety glasses with side shields only if working strictly inside a fume hood with the sash lowered.

Decision Logic: PPE Selection

Use this workflow to determine the required protection level before starting work.

PPE_Selection Start Start: Assess Task State Physical State? Start->State Solid Solid / Waxy Powder State->Solid Liquid Solution / Liquid State->Liquid PPE_Level1 LEVEL 1: Nitrile Gloves + Safety Glasses + Fume Hood Solid->PPE_Level1 Standard Handling SolventCheck Solvent Type? Liquid->SolventCheck SolventCheck->PPE_Level1 Water/Ethanol PPE_Level2 LEVEL 2: Double Nitrile OR Laminate Gloves + Splash Goggles + Fume Hood SolventCheck->PPE_Level2 DMSO/DCM/DMF

Figure 1: Decision tree for selecting PPE based on physical state and solvent carrier risks.

Operational Protocols
Protocol A: Safe Weighing of Waxy Solids

Problem: 1-(Piperidin-1-yl)octadecan-1-one is waxy and prone to static charge, leading to "jumping" powder and balance contamination.

  • Preparation: Place the analytical balance inside a Vented Balance Enclosure or use a localized powder hood.

  • Static Control: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the compound.

    • Why? Neutralizing charge prevents the light powder from aerosolizing toward your face/gloves.

  • Transfer: Use a PTFE (Teflon) coated spatula .

    • Why? Waxy amides stick to stainless steel; PTFE allows clean transfer, reducing spill risk.

  • Decontamination: Immediately wipe the balance area with a tissue dampened in Ethanol (70%) . Do not blow air to clean.

Protocol B: Emergency Spill Response

Scenario: 500 mg vial dropped, powder dispersed on bench.

  • Isolate: Alert nearby personnel. Post "Do Not Enter" if aerosolized.[1]

  • PPE Up: Don Nitrile gloves, goggles, and N95 respirator.

  • Contain: Cover the powder gently with wet paper towels (dampened with water).

    • Why? This prevents dust generation during sweeping.

  • Collect: Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Wash: Clean surface with soap and water (surfactant removes the lipophilic residue better than solvent alone).

Disposal Strategy

Compliance requires strict segregation. Do not flush down drains.[2][9]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Solid Hazardous Waste (Incineration). Label as "Contaminated with Organic Amides."
Liquid Waste Mother liquors, dissolved compound.Halogenated or Non-Halogenated Organic Waste (depending on solvent).
Rinsate First rinse of glassware (Ethanol/Acetone).Collect in Liquid Waste container. Do not pour first rinse down sink.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine (Parent Structure Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Fatty Amides. [Link]

Sources

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